Idebenone-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuterio(113C)methoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
InChI Key |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO)OC |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Stability and Degradation Pathways of Idebenone-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Idebenone, with a specific focus on its isotopically labeled form, Idebenone-13C,d3. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Introduction to Idebenone and Its Isotopically Labeled Form
Idebenone, chemically known as 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione, is a synthetic analogue of coenzyme Q10. It is recognized for its antioxidant properties and its role as an electron carrier in the mitochondrial electron transport chain.[1][2] These characteristics have led to its investigation and use in various neurological and mitochondrial disorders.[3]
This compound is a stable isotope-labeled version of Idebenone, where one of the methoxy carbons is replaced with carbon-13 (¹³C) and the three hydrogens on this methoxy group are replaced with deuterium (d3). This labeled compound is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in bioanalytical methods, allowing for precise quantification in complex biological matrices.
Stability of this compound: Key Considerations
While specific stability studies on this compound are not extensively published, a robust understanding of its stability can be derived from the comprehensive data available for unlabeled Idebenone and the fundamental principles of isotopic labeling.
Chemical Stability: The chemical reactivity and, therefore, the intrinsic stability of this compound are expected to be nearly identical to that of unlabeled Idebenone. The substitution of ¹²C with ¹³C does not alter the chemical properties of the molecule.
Isotopic Label Stability:
-
Carbon-13 Label: The ¹³C isotope is stable and does not undergo radioactive decay. The ¹³C-O bond in the methoxy group is chemically stable and not expected to be cleaved under typical stress conditions.
-
Deuterium (d3) Label: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of reactions that involve the cleavage of this bond. However, the primary degradation pathways of Idebenone identified to date do not appear to involve the direct cleavage of the C-H bonds in the methoxy group. Therefore, a significant kinetic isotope effect on the degradation rate is not anticipated under the conditions described below. H/D exchange of the deuterated methoxy group is unlikely under neutral, basic, oxidative, and photolytic conditions but could potentially occur under strong acidic conditions, although this is not a primary degradation pathway.
Forced Degradation Studies and Degradation Pathways of Idebenone
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Idebenone has been subjected to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies
The stability of Idebenone under different stress conditions has been investigated, with the following general findings:
-
Alkaline Conditions: Idebenone is highly susceptible to degradation under basic conditions.
-
Acidic Conditions: Significant degradation is also observed under acidic conditions.
-
Oxidative Conditions: The molecule shows susceptibility to oxidative stress.
-
Thermal and Photolytic Conditions: Idebenone is relatively more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions.[3]
Quantitative Data from Forced Degradation Studies
The following table summarizes the quantitative data on the degradation of unlabeled Idebenone under various stress conditions from a representative study.
| Stress Condition | Reagents and Duration | Temperature | % Degradation | Reference |
| Alkaline Hydrolysis | 1 N NaOH, 48 hours | 50°C | ~83% (17% remaining) | [3] |
| Acidic Hydrolysis | 1 N HCl, 48 hours | 50°C | ~52% (48% remaining) | |
| Oxidative Degradation | 3% H₂O₂, 48 hours | 50°C | ~15% | |
| Photolytic Degradation | Direct Sunlight, 5 days | Ambient | < 10% | |
| Thermal Degradation | N/A | High Temperature | < 10% |
Known Degradation Pathways
Alkaline Degradation Pathway:
Under basic conditions, the primary degradation pathway for Idebenone involves the hydrolysis of one of the methoxy groups, leading to the formation of a hydroxyl group.
-
Degradation Product: 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione.
-
Mechanism: The proposed mechanism involves a nucleophilic attack by a hydroxide ion on the carbon of the methoxy group, leading to the cleavage of the C-O bond and the subsequent loss of the methoxy group.
Acidic, Oxidative, and Photolytic Degradation Pathways:
While Idebenone degrades under acidic, oxidative, and photolytic conditions, the specific structures of the degradation products are not as well-characterized in the public literature as the alkaline degradation product. Further studies would be required to fully elucidate these pathways.
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies on Idebenone, which can be adapted for this compound.
General Experimental Workflow
Preparation of Stock Solution
A stock solution of Idebenone is typically prepared in a suitable organic solvent, such as methanol, at a concentration of 100 mg/mL.
Stress Conditions
-
Alkaline Hydrolysis:
-
Mix 2 mL of the Idebenone stock solution with 800 µL of 1 N sodium hydroxide (NaOH).
-
Incubate the mixture in the dark at 50°C for a specified period (e.g., 1 to 48 hours).
-
Cool the solution to room temperature and neutralize with 1 N hydrochloric acid (HCl).
-
Dilute with methanol to a target concentration for analysis.
-
-
Acidic Hydrolysis:
-
Mix 2 mL of the Idebenone stock solution with a suitable volume of 1 N HCl.
-
Incubate the mixture in the dark at 50°C for a specified period (e.g., 48 hours).
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute with methanol to a target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 2 mL of the Idebenone stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture in the dark at 50°C for 48 hours.
-
Dilute with methanol to a target concentration for analysis.
-
-
Photolytic Degradation:
-
Transfer 2 mL of the Idebenone stock solution into a transparent container.
-
Expose the solution to direct sunlight for an extended period (e.g., 5 days).
-
Dilute with methanol to a target concentration for analysis.
-
-
Thermal Degradation:
-
Place the Idebenone stock solution in a temperature-controlled oven at a high temperature (e.g., 70-80°C) for a specified duration.
-
Cool the solution to room temperature.
-
Dilute with a suitable solvent to a target concentration for analysis.
-
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is commonly employed.
-
Example HPLC Method:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 480 nm.
-
For this compound, LC-MS/MS would be the preferred analytical technique to monitor the parent compound and any potential degradation products, as it allows for the differentiation based on mass-to-charge ratio, confirming the integrity of the isotopic labels.
Conclusion
The stability of this compound is intrinsically linked to that of its unlabeled counterpart. The primary degradation pathways for Idebenone involve hydrolysis under acidic and, more significantly, basic conditions, as well as oxidative degradation. The molecule exhibits greater stability under thermal and photolytic stress. The isotopic labels (¹³C and d3) in this compound are not expected to significantly alter its chemical stability or degradation pathways under typical forced degradation conditions. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute appropriate stability studies and handle this compound with an awareness of its potential degradation liabilities. Further characterization of degradation products from acidic, oxidative, and photolytic stress would provide a more complete stability profile.
References
The Biological Activity of Deuterated Idebenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, has been a subject of significant research due to its antioxidant properties and its role in mitochondrial bioenergetics.[1][2] The deuteration of pharmaceuticals is a strategic approach to improve their pharmacokinetic and/or toxicological profiles.[3] This technical guide provides an in-depth analysis of the biological activity of a deuterated form of an idebenone-related compound, Vatiquinone (also known as PTC743), and compares it with the non-deuterated parent compound, Idebenone. While not a direct deuterated version of Idebenone, Vatiquinone is a structurally related quinone derivative where deuteration has been explored to enhance its therapeutic potential. This guide will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays.
Mechanism of Action
Idebenone: A Multifaceted Antioxidant and Bioenergetic Agent
Idebenone's biological activity is characterized by several interconnected mechanisms:
-
Mitochondrial Electron Transport Chain (ETC) modulation: As a Coenzyme Q10 analogue, Idebenone can shuttle electrons in the mitochondrial respiratory chain.[2][4] Under conditions of mitochondrial dysfunction, particularly at Complex I, Idebenone can donate electrons directly to Complex III, thereby helping to maintain ATP production.
-
Antioxidant Activity: Idebenone is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular membranes and mitochondria from oxidative damage.
-
Inhibition of Ferroptosis: Recent studies have revealed that Idebenone is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. It achieves this by stabilizing the Ferroptosis Suppressor Protein 1 (FSP1), which reduces Coenzyme Q10 to its antioxidant form, CoQ10H2. Additionally, Idebenone can inhibit excessive autophagy-mediated ferroptosis through the ROS-AMPK-mTOR signaling pathway.
-
Nrf2 Pathway Activation: Idebenone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide range of cytoprotective genes.
Deuterated Idebenone (Vatiquinone): A Selective 15-Lipoxygenase Inhibitor
Vatiquinone's primary mechanism of action is the selective inhibition of 15-lipoxygenase (15-LO).
-
15-Lipoxygenase (15-LO) Inhibition: 15-LO is a key enzyme in the biosynthesis of pro-inflammatory lipid mediators and plays a crucial role in the process of ferroptosis by promoting lipid peroxidation. By inhibiting 15-LO, Vatiquinone effectively suppresses oxidative stress and inflammation, and prevents ferroptotic cell death.
Quantitative Data
Direct comparative quantitative data for the biological activity and pharmacokinetics of Idebenone and Vatiquinone is limited in publicly available literature. The following tables summarize the available data from separate studies.
Table 1: Comparative Biological Activity
| Parameter | Idebenone | Deuterated Idebenone (Vatiquinone) | Reference(s) |
| Primary Target | Mitochondrial Electron Transport Chain, FSP1, Nrf2 | 15-Lipoxygenase | |
| Ferroptosis Inhibition | Potent inhibitor | Potent inhibitor | |
| Antioxidant Activity (ORAC Assay) | Exhibits antioxidant capacity | Data not available in a directly comparable format | |
| IC50 (15-LO Inhibition) | Data not available | Data not available in a directly comparable format |
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Idebenone | Deuterated Idebenone (Vatiquinone) | Reference(s) |
| Bioavailability | Low, extensive first-pass metabolism | Improved bioavailability with a medium-fat meal (up to 25-fold increase) | |
| Half-life (t½) | ~16.5 hours (total metabolites) | ~9 hours (effective half-life) | |
| Time to Peak Concentration (Tmax) | ~2.3 hours | Median of 5 hours | |
| Metabolism | Rapidly metabolized by CYP1A2, 2C9, 2C19, 2D6, 3A4 | Primarily metabolized by CYP3A4 | |
| Clearance (CL/F) | Not directly reported | 162.72 L/h (apparent clearance) | |
| Volume of Distribution (Vd/F) | Not directly reported | 180.75 L (central), 4852.69 L (peripheral) |
Note: The pharmacokinetic parameters for Idebenone and Vatiquinone are from separate studies and not from a head-to-head comparative trial. Therefore, direct comparisons should be made with caution.
Signaling Pathways and Experimental Workflows
Idebenone's Mechanism of Action in Ferroptosis Inhibition
Caption: Idebenone inhibits ferroptosis by stabilizing FSP1, which in turn reduces CoQ10 to its antioxidant form.
Deuterated Idebenone (Vatiquinone) in the 15-Lipoxygenase Pathway
Caption: Vatiquinone inhibits the 15-Lipoxygenase (15-LO) enzyme, preventing the oxidation of PUFAs and subsequent ferroptosis.
Idebenone and the Nrf2 Antioxidant Response Pathway
Caption: Idebenone activates the Nrf2 pathway, leading to the transcription of antioxidant genes.
Experimental Protocols
15-Lipoxygenase (15-LO) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound (e.g., Vatiquinone) on 15-LO.
Materials:
-
Purified 15-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Test compound (Vatiquinone)
-
Inhibitor (e.g., known 15-LO inhibitor as a positive control)
-
Borate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing borate buffer and the 15-LO enzyme solution.
-
Add the test compound (Vatiquinone) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the 15-LO enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Ferroptosis Inhibition Assay (Cell Viability)
Objective: To assess the ability of a test compound to protect cells from ferroptosis induced by a known inducer (e.g., RSL3 or erastin).
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium and supplements
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
Test compound (Idebenone or Vatiquinone)
-
Ferrostatin-1 (positive control inhibitor of ferroptosis)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound, Ferrostatin-1, or vehicle control for a defined period (e.g., 1-2 hours).
-
Add the ferroptosis inducer (RSL3 or erastin) to the wells.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
Normalize the viability data to the vehicle-treated control group.
-
Determine the EC50 value, the concentration of the test compound that provides 50% protection against ferroptosis-induced cell death.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.
Materials:
-
Cell line (e.g., ARPE-19 or primary astrocytes)
-
Test compound (Idebenone)
-
Sulforaphane (positive control for Nrf2 activation)
-
Paraformaldehyde (for cell fixation)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the test compound, positive control, or vehicle for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-Nrf2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear Nrf2 fluorescence intensity using image analysis software.
Measurement of Mitochondrial Respiration (High-Resolution Respirometry)
Objective: To measure the effect of a test compound on mitochondrial oxygen consumption rates.
Materials:
-
Isolated mitochondria or intact cells
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)
-
Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin)
-
Test compound (Idebenone)
Procedure:
-
Calibrate the oxygen sensors of the respirometer.
-
Add the respiration medium to the chambers of the respirometer.
-
Add the isolated mitochondria or cell suspension to the chambers.
-
Record the basal respiration rate.
-
Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain. For example:
-
Add pyruvate and malate to measure Complex I-linked respiration.
-
Add ADP to measure state 3 respiration (ATP synthesis-linked).
-
Add succinate to measure Complex II-linked respiration.
-
Add rotenone to inhibit Complex I and isolate Complex II activity.
-
Add antimycin A to inhibit Complex III.
-
-
Introduce the test compound (Idebenone) at various concentrations to determine its effect on different respiratory states.
-
Analyze the changes in oxygen consumption rates to understand the compound's impact on mitochondrial function.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 3. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on the Therapeutic Potential of Idebenone-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of coenzyme Q10 (CoQ10), has been the subject of considerable research for its potential therapeutic applications in a range of neurological and mitochondrial disorders.[1][2][3] Its mechanism of action centers on its role as a potent antioxidant and a key component in mitochondrial electron transport, facilitating ATP production.[1][2] The isotopic-labeled variant, Idebenone-13C,d3, serves as a critical tool in the precise quantitative analysis of Idebenone in biological matrices, underpinning the pharmacokinetic and metabolic studies that are crucial for its clinical development. This technical guide provides an in-depth overview of the early-stage research surrounding Idebenone, with a focus on the instrumental role of this compound in elucidating its therapeutic potential.
Mechanism of Action
Idebenone's primary mechanism of action is linked to its ability to enhance mitochondrial function and mitigate oxidative stress. It acts as an electron carrier in the mitochondrial electron transport chain (ETC), capable of bypassing complex I, which is often impaired in mitochondrial diseases, to directly donate electrons to complex III. This action helps to restore ATP synthesis and reduce the production of reactive oxygen species (ROS). Furthermore, Idebenone is a powerful antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Figure 1: Signaling pathway of Idebenone in the mitochondrial electron transport chain.
Pharmacokinetic Profile of Idebenone
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the case of Idebenone, its isotopically labeled form, this compound, is utilized as an internal standard for accurate quantification in plasma and other biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Idebenone is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.
Table 1: Summary of Pharmacokinetic Parameters of Idebenone in Healthy Male Subjects
| Parameter | Single Dose (150 mg) | Single Dose (750 mg) | Repeated Dose (150 mg, 14 days) | Repeated Dose (750 mg, 14 days) |
| Cmax (ng/mL) | Low, dose-proportional increase | Low, dose-proportional increase | No significant accumulation | No significant accumulation |
| AUC0-t (ng·h/mL) | Dose-proportional increase | Dose-proportional increase | No significant accumulation | No significant accumulation |
| Metabolism | High first-pass effect (>99%) to inactive metabolites (QS10, QS8, QS6, QS4) | High first-pass effect (>99%) to inactive metabolites (QS10, QS8, QS6, QS4) | Consistent with single dose | Consistent with single dose |
| Food Effect | Bioavailability increases with food | Bioavailability increases with food | Not explicitly stated, but likely similar | Not explicitly stated, but likely similar |
Data synthesized from multiple phase 1 clinical studies.
Experimental Protocols
The use of this compound is central to the analytical methodology for quantifying Idebenone in biological samples. Below is a representative experimental protocol for a pharmacokinetic study.
Protocol: Quantification of Idebenone in Human Plasma using LC-MS/MS
-
Sample Preparation:
-
Collect blood samples from subjects at predetermined time points following oral administration of Idebenone.
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma, add a precise amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate Idebenone and this compound from other plasma components on a suitable analytical column.
-
Detect and quantify the parent drug and the internal standard using specific mass transitions in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of Idebenone to the peak area of this compound.
-
Determine the concentration of Idebenone in the plasma samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Idebenone and a constant concentration of the internal standard.
-
Figure 2: Experimental workflow for a pharmacokinetic study of Idebenone using this compound.
Therapeutic Potential and Future Directions
Early-stage research has primarily focused on Idebenone for conditions associated with mitochondrial dysfunction and oxidative stress, such as Friedreich's ataxia, Leber's hereditary optic neuropathy (LHON), and Duchenne muscular dystrophy. While some clinical trials have shown promise, particularly in LHON, results in other conditions have been mixed.
The therapeutic potential of Idebenone is being explored in a wider range of indications, including Alzheimer's disease and other neurodegenerative disorders. The precise and reliable quantification of Idebenone, made possible by the use of this compound, is essential for establishing clear pharmacokinetic/pharmacodynamic relationships. This understanding is critical for optimizing dosing regimens and improving the likelihood of success in future clinical trials.
Future research should continue to leverage stable isotope-labeled compounds like this compound to:
-
Investigate the distribution of Idebenone into target tissues, such as the central nervous system.
-
Characterize the full metabolic profile of Idebenone in different patient populations.
-
Explore potential drug-drug interactions that may affect its efficacy and safety.
By employing rigorous analytical methodologies, the scientific community can continue to build a comprehensive understanding of Idebenone's therapeutic potential and pave the way for its effective clinical use.
References
The Quest for Novel Therapeutic Targets: A Methodological Framework Utilizing Isotopically Labeled Idebenone
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, has been a subject of significant research due to its antioxidant properties and its role in mitochondrial bioenergetics.[1][2] While its primary clinical application is in the treatment of Leber's hereditary optic neuropathy (LHON), the full spectrum of its molecular interactions and therapeutic potential remains an active area of investigation.[3][4] The discovery of novel therapeutic targets is a cornerstone of modern drug development. A powerful strategy in this endeavor is the use of chemical proteomics, which employs small molecule probes to identify protein targets in a complex biological system.[1] This technical guide outlines a conceptual framework for the discovery of novel therapeutic targets using a specifically designed tool: Idebenone isotopically labeled with Carbon-13 and Deuterium (Idebenone-¹³C,d₃).
While specific experimental data on the use of Idebenone-¹³C,d₃ for broad therapeutic target discovery is not yet widely available in published literature, this document will detail the established methodologies and logical workflows through which such a molecule could be leveraged. This guide is intended for researchers, scientists, and drug development professionals interested in the application of advanced chemical proteomics for novel target identification.
Core Principles: Why Use Isotopically Labeled Idebenone?
The introduction of stable isotopes like ¹³C and Deuterium (d) into the Idebenone structure does not significantly alter its chemical properties or biological activity. However, it provides a unique mass signature that allows for its precise detection and quantification in complex biological samples using mass spectrometry. This "heavy" version of Idebenone can be used as a "bait" to fish out its interacting proteins from a sea of cellular components. The known mass shift allows for the confident identification of the probe and any molecules it is bound to.
Experimental Workflow: A Step-by-Step Approach to Target Discovery
The overall process of using Idebenone-¹³C,d₃ to identify novel therapeutic targets can be broken down into several key stages, each with its own set of detailed protocols.
Caption: A generalized workflow for novel therapeutic target discovery using an affinity-based chemical proteomics approach with a labeled small molecule probe.
Synthesis of Idebenone-¹³C,d₃
The foundational step is the chemical synthesis of Idebenone with incorporated stable isotopes. While a specific protocol for Idebenone-¹³C,d₃ is not publicly documented, synthetic routes for Idebenone and its analogues are established. Isotopic labeling would be introduced by using commercially available ¹³C- and deuterium-labeled precursors in the synthesis pathway. For instance, labeled synthons for the benzoquinone ring or the hydroxydecyl side chain could be utilized.
Experimental Protocols
a. Cell Culture and Treatment:
-
Cell Lines: A panel of relevant human cell lines would be selected based on the therapeutic area of interest (e.g., neuronal cells for neurodegenerative diseases, cancer cell lines).
-
Culture Conditions: Cells are cultured under standard conditions to a confluent state.
-
Treatment: Cells are treated with Idebenone-¹³C,d₃ at various concentrations and for different durations to determine optimal binding conditions. A control group of cells is treated with a vehicle (e.g., DMSO).
b. Cell Lysis and Protein Extraction:
-
Lysis Buffer: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein integrity and protein-protein interactions.
-
Homogenization: Lysates are homogenized and then centrifuged to pellet cell debris, yielding a clear protein lysate.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford assay.
c. Affinity Purification of Idebenone-¹³C,d₃-Binding Proteins:
This protocol is based on the principle of using the labeled Idebenone as a "bait" to capture its interacting proteins.
-
Immobilization of Bait: Idebenone-¹³C,d₃, potentially modified with a linker arm and a reactive group (e.g., an alkyne for click chemistry), is covalently attached to a solid support, such as agarose or magnetic beads.
-
Incubation: The immobilized Idebenone-¹³C,d₃ beads are incubated with the cell lysate to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific protein binders.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by:
-
Competitive Elution: Using an excess of free, unlabeled Idebenone.
-
Denaturing Elution: Using a buffer containing SDS or by changing the pH.
-
d. Protein Identification by Mass Spectrometry:
-
SDS-PAGE: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by Coomassie or silver staining.
-
In-Gel Digestion: Protein bands of interest are excised from the gel and subjected to in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the amino acid sequences of the peptides.
-
Database Searching: The obtained peptide sequences are searched against a protein database (e.g., UniProt) to identify the corresponding proteins. The presence of the ¹³C and deuterium labels on the Idebenone fragment attached to a peptide provides definitive evidence of a direct interaction.
Data Presentation and Quantitative Analysis
The output from the mass spectrometer is a list of identified proteins. To distinguish true interactors from background noise, quantitative proteomics methods are essential.
Table 1: Hypothetical Quantitative Proteomics Data for Idebenone-¹³C,d₃ Pulldown
| Protein ID | Gene Symbol | Fold Enrichment (Idebenone-¹³C,d₃ vs. Control) | p-value | Known Function |
| P04075 | NQO1 | 25.3 | < 0.001 | NAD(P)H:quinone oxidoreductase 1 |
| Q9Y2Q1 | PRDX5 | 15.8 | < 0.005 | Peroxiredoxin-5, mitochondrial |
| P30048 | TXN | 12.1 | < 0.01 | Thioredoxin |
| Q16881 | AKR1B1 | 8.5 | < 0.05 | Aldo-keto reductase family 1 member B1 |
| ... | ... | ... | ... | ... |
This table represents a hypothetical outcome to illustrate how quantitative data would be presented. NQO1 is a known interactor of Idebenone and would be expected to be highly enriched.
Visualization of Signaling Pathways and Logical Relationships
Once potential targets are identified and quantified, it is crucial to understand their roles in cellular signaling pathways.
Caption: A conceptual diagram illustrating the interaction of Idebenone-¹³C,d₃ with its identified protein targets and their potential involvement in downstream cellular pathways.
Target Validation
The final and most critical phase is the validation of the identified targets. This involves a series of experiments to confirm the biological relevance of the interaction.
-
Biochemical Assays: In vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to determine the binding affinity between Idebenone and the purified target protein.
-
Cellular Assays:
-
Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and then assessing the cellular response to Idebenone.
-
Overexpression Studies: Overexpressing the target protein to see if it enhances the effects of Idebenone.
-
Functional Assays: Designing assays to measure the specific activity of the target protein in the presence and absence of Idebenone.
-
Conclusion
The use of isotopically labeled small molecules like Idebenone-¹³C,d₃ in conjunction with advanced chemical proteomics techniques offers a powerful and unbiased approach for the discovery of novel therapeutic targets. While the specific application of Idebenone-¹³C,d₃ for this purpose is not yet a matter of public record, the methodologies outlined in this guide provide a robust framework for such an investigation. The identification of new binding partners for Idebenone could unveil previously unknown mechanisms of action and open up new avenues for the development of therapies for a range of diseases. This approach underscores the importance of chemical biology in pushing the boundaries of modern drug discovery.
References
- 1. Chemical Proteomics | Evotec [evotec.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of mitoQ and idebenone analogues as mediators of oxygen consumption in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idebenone Exerts anti-Triple Negative Breast Cancer Effects via Dual Signaling Pathways of GADD45 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Idebenone in Human Plasma using a Validated LC-MS/MS Method with Idebenone-¹³C,d₃ as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Idebenone in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Idebenone-¹³C,d₃, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Idebenone.
Introduction
Idebenone, a synthetic analog of coenzyme Q10, is an antioxidant that has been investigated for the treatment of various neurological disorders. To support clinical and preclinical studies, a reliable and sensitive bioanalytical method for the quantification of Idebenone in plasma is essential. This application note describes a validated LC-MS/MS method for the determination of Idebenone in human plasma, employing Idebenone-¹³C,d₃ as the internal standard to correct for matrix effects and variability in extraction and ionization.
Experimental
Materials and Reagents
-
Idebenone analytical standard (≥97.0% purity)
-
Idebenone-¹³C,d₃ (stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation
A protein precipitation method was employed for the extraction of Idebenone from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Idebenone-¹³C,d₃ in acetonitrile).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Idebenone) | m/z 339.2 → 197.1[1] |
| Monitored Transition (Idebenone-¹³C,d₃) | m/z 343.2 → 200.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for Idebenone in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| Idebenone | 0.5 - 500 | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 75 | < 15 | 85-115 | < 15 | 85-115 |
| High | 400 | < 15 | 85-115 | < 15 | 85-115 |
Recovery
The extraction recovery of Idebenone was determined by comparing the peak areas of extracted samples with those of unextracted standards.
Table 5: Extraction Recovery
| Analyte | Low QC (1.5 ng/mL) | Medium QC (75 ng/mL) | High QC (400 ng/mL) |
| Idebenone | > 85% | > 85% | > 85% |
| Idebenone-¹³C,d₃ | \multicolumn{3}{c | }{> 85%} |
Workflow Diagrams
Caption: Experimental workflow for the quantitative analysis of Idebenone in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of Idebenone in human plasma. The use of a stable isotope-labeled internal standard, Idebenone-¹³C,d₃, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical studies.
References
Application Notes and Protocols for a Pharmacokinetic Study of Idebenone using Idebenone-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone is a synthetic antioxidant and a structural analog of coenzyme Q10. It is investigated for its therapeutic potential in various neurological and mitochondrial disorders. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring its safety and efficacy. The use of stable isotope-labeled compounds, such as Idebenone-¹³C,d₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for elucidating the absorption, distribution, metabolism, and excretion (ADME) of Idebenone. This document provides a detailed protocol for a pharmacokinetic study of Idebenone utilizing Idebenone-¹³C,d₃ as a tracer.
Study Objectives
-
To characterize the single-dose pharmacokinetic profile of Idebenone in plasma.
-
To determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
-
To utilize Idebenone-¹³C,d₃ as an internal standard for accurate quantification and as a tracer to differentiate the administered drug from any potential endogenous interferences.
Experimental Design
This protocol outlines a single-center, open-label, single-dose pharmacokinetic study in healthy human subjects.
2.1. Investigational Product
-
Test Article: Idebenone
-
Tracer: Idebenone-¹³C,d₃ (structure to be confirmed by the supplier)
2.2. Study Population
A cohort of healthy adult male and/or female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ², will be recruited. All subjects will provide written informed consent before participation.
2.3. Dosing and Administration
A single oral dose of Idebenone will be administered to subjects after an overnight fast. The exact dose will be determined based on preclinical data and previously conducted clinical studies. A microdose of Idebenone-¹³C,d₃ will be co-administered or administered intravenously to trace the metabolic fate of the parent drug.
2.4. Sample Collection
Serial blood samples (approximately 5 mL each) will be collected in K₂EDTA-containing tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Methodology: LC-MS/MS Quantification of Idebenone and Idebenone-¹³C,d₃
3.1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for the simultaneous determination of multiple drugs in plasma[1].
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of Idebenone-¹³C,d₃ internal standard working solution (concentration to be optimized).
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized for the separation of Idebenone and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Idebenone and Idebenone-¹³C,d₃ need to be determined by direct infusion of the compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Idebenone | To be determined | To be determined | 200 |
| Idebenone-¹³C,d₃ | To be determined | To be determined | 200 |
Table 1: Hypothetical MRM transitions for Idebenone and its stable isotope-labeled internal standard.
Data Presentation and Analysis
4.1. Pharmacokinetic Parameters
The following pharmacokinetic parameters will be calculated for Idebenone using non-compartmental analysis:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC₀₋t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC₀₋inf | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vz/F | Apparent volume of distribution |
Table 2: Key Pharmacokinetic Parameters to be Determined.
4.2. Sample Data Table
The following table structure should be used to present the mean plasma concentration-time data for Idebenone.
| Time (h) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0 | BQL | - |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 | ||
| 3.0 | ||
| 4.0 | ||
| 6.0 | ||
| 8.0 | ||
| 12.0 | ||
| 24.0 | ||
| 48.0 | ||
| 72.0 |
Table 3: Mean Plasma Concentration-Time Profile of Idebenone. BQL = Below Quantifiable Limit.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of Idebenone.
5.2. Idebenone's Proposed Mechanism of Action
Caption: Proposed dual mechanism of action of Idebenone.
References
Application of Idebenone-13C,d3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant investigated for its therapeutic potential in various neurological disorders. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The use of stable isotope-labeled compounds, such as Idebenone-13C,d3, offers significant advantages in drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for the utilization of this compound in such studies, enabling accurate metabolite identification, quantification, and pathway elucidation. The incorporation of both carbon-13 and deuterium isotopes provides a unique mass shift, facilitating the differentiation of the drug and its metabolites from endogenous compounds and background noise in mass spectrometry analysis.
Core Applications of this compound
The unique stable isotope signature of this compound makes it an invaluable tool for:
-
Metabolite Profiling and Identification: The distinct mass difference between unlabeled and labeled Idebenone allows for the unequivocal identification of drug-related metabolites in complex biological matrices like plasma, urine, and tissue homogenates.
-
Reaction Phenotyping: Elucidating the specific enzymes responsible for Idebenone's metabolism (e.g., cytochrome P450 isoforms) by incubating this compound with specific recombinant enzymes.[1][2]
-
Absolute Bioavailability Studies: Serving as an ideal internal standard for quantitative bioanalysis (e.g., LC-MS/MS) due to its similar physicochemical properties to the parent drug but distinct mass.[3]
-
Mass Balance Studies: Accurately tracking the excretion pathways and quantifying the total drug-related material in urine and feces.
-
Pharmacokinetic (PK) Studies: Precise determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).
Metabolic Pathway of Idebenone
Idebenone undergoes extensive first-pass metabolism, with over 99% of the parent drug being metabolized.[3][4] The primary metabolic pathway involves the oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4. These metabolites can further undergo phase II conjugation reactions, primarily forming glucuronides and sulfates, before excretion.
Caption: Metabolic pathway of Idebenone.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Idebenone metabolism and analysis, derived from studies using sensitive analytical methods like LC-MS/MS.
Table 1: LC-MS/MS Parameters for the Analysis of Idebenone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification (LLQ) |
| Parent Idebenone | 339 | 197 | 0.5 ng/mL |
| Total Idebenone | - | - | 50 ng/mL |
| Total QS10 | 353 | 275 | 50 ng/mL |
| Total QS6 | 297 | 235 | 25 ng/mL |
| Total QS4 | 269 | 207 | 50 ng/mL |
Table 2: Urinary Excretion of Idebenone Metabolites After Repeated Oral Administration
| Metabolite | Percentage of Administered Dose Excreted in Urine |
| Total QS4 | ~50-54% |
| Total QS6 | ~6-9% |
| Total QS10 | <1.5% |
| Total Idebenone | <1% |
Experimental Protocols
Protocol 1: In Vitro Metabolite Profiling using Human Liver Microsomes (HLM)
This protocol outlines the procedure for identifying metabolites of this compound using pooled human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound stock solution to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of the test compound should be optimized (e.g., 1 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if not using the labeled compound for semi-quantitative purposes).
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to detect the parent compound and its metabolites, looking for the characteristic mass shift of the 13C and deuterium labels.
-
Caption: Workflow for in vitro metabolism of this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical rodent pharmacokinetic study to evaluate the ADME properties of this compound.
Materials:
-
This compound
-
Test animals (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Metabolic cages for urine and feces collection
-
Homogenizer for tissue processing
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage).
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA tubes.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Urine: Pool urine samples for each collection interval.
-
Feces and Tissues: Homogenize feces and tissue samples in an appropriate buffer.
-
-
Extraction:
-
Perform protein precipitation or liquid-liquid extraction on plasma, urine, and tissue homogenates to isolate the analytes. Use a deuterated internal standard of Idebenone and its metabolites for absolute quantification.
-
-
Analysis:
-
Analyze the extracted samples by LC-MS/MS to quantify the concentrations of this compound and its labeled metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The use of this compound is a powerful strategy in drug metabolism and pharmacokinetic research. Its stable isotope label provides an unambiguous signature for tracking the molecule and its metabolites through complex biological systems. The protocols outlined in this document provide a framework for conducting robust in vitro and in vivo studies to thoroughly characterize the ADME properties of Idebenone, ultimately contributing to a more comprehensive understanding of its clinical pharmacology.
References
Application Notes and Protocols for the Use of Idebenone-13C,d3 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Idebenone-13C,d3 as a stable isotope-labeled internal standard in preclinical Drug Metabolism and Pharmacokinetic (DMPK) studies of Idebenone.
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant that enhances mitochondrial function. It is under investigation for various neurological and mitochondrial disorders. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.
Physicochemical Properties of Idebenone and this compound
| Property | Idebenone | This compound |
| Chemical Name | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-(methyl-13C,d3)-1,4-benzoquinone |
| Molecular Formula | C₁₉H₃₀O₅ | C₁₈¹³CH₂₇D₃O₅ |
| Molecular Weight | 338.44 g/mol | 342.45 g/mol |
| Appearance | Yellow-orange crystalline powder | Yellow-orange crystalline powder |
| Solubility | Practically insoluble in water, soluble in most organic solvents | Similar to Idebenone |
Preclinical Pharmacokinetic Data of Idebenone
The following tables summarize representative pharmacokinetic parameters of Idebenone in common preclinical species. This data was generated using a ¹⁴C-labeled form of Idebenone, which provides a relevant model for understanding the drug's disposition.
Table 1: Pharmacokinetic Parameters of Idebenone in Rats (Oral Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Tmax (h) | 0.25 |
| Cmax (ng/mL) | Not specified |
| AUC (ng·h/mL) | Not specified |
| Bioavailability (%) | 91 |
| Primary Route of Elimination | Metabolism |
Table 2: Pharmacokinetic Parameters of Idebenone in Dogs (Oral Administration)
| Parameter | Value |
| Dose | 10 mg/kg |
| Tmax (h) | 0.25 |
| Cmax (ng/mL) | Not specified |
| AUC (ng·h/mL) | Not specified |
| Bioavailability (%) | 62 |
| Primary Route of Elimination | Metabolism |
Signaling and Metabolic Pathways
Mechanism of Action: Mitochondrial Electron Transport Chain Bypass
Idebenone functions as an electron carrier in the mitochondrial electron transport chain (ETC). In cases of Complex I deficiency, Idebenone can shuttle electrons from cytosolic NAD(P)H, a process facilitated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), directly to Complex III. This bypasses the dysfunctional Complex I, thereby helping to restore mitochondrial respiration and ATP production.[1][2]
Caption: Idebenone's mitochondrial electron transport chain bypass mechanism.
Antioxidant Signaling Pathway: Nrf2 Activation
Idebenone exerts antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles like Idebenone, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant genes.
Caption: Activation of the Nrf2 antioxidant pathway by Idebenone.
Metabolic Pathway of Idebenone
Idebenone undergoes extensive first-pass metabolism. The primary metabolic pathway involves the oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4. These metabolites can also be further conjugated with glucuronic acid or sulfate before excretion.
Caption: Metabolic pathway of Idebenone.
Experimental Protocols
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of Idebenone using this compound as an internal standard.
Caption: Preclinical pharmacokinetic study workflow for Idebenone.
Bioanalytical Method for Idebenone in Preclinical Plasma using LC-MS/MS
Objective: To quantify the concentration of Idebenone in rat or dog plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials:
-
Idebenone reference standard
-
This compound internal standard (IS)
-
Blank rat or dog plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Idebenone and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Idebenone stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the appropriate Idebenone working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike blank plasma with Idebenone working solutions to prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of the this compound working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, return to 50% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Idebenone: Q1: 339.2 m/z -> Q3: 197.1 m/z
-
This compound: Q1: 343.2 m/z -> Q3: 201.1 m/z
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Idebenone and this compound.
-
Calculate the peak area ratio (Idebenone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Idebenone in the unknown samples and QC samples from the calibration curve.
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
In Vitro Metabolism Study Protocol
Objective: To investigate the metabolic stability of Idebenone in rat and dog liver microsomes.
Materials:
-
Idebenone
-
Rat and dog liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
This compound (for LC-MS/MS analysis internal standard)
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and Idebenone (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of cold acetonitrile containing this compound.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Idebenone.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Idebenone remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Conclusion
The use of this compound as an internal standard is crucial for the development of accurate and reliable bioanalytical methods to support preclinical DMPK studies of Idebenone. The protocols and information provided herein offer a framework for researchers to design and execute robust studies to characterize the pharmacokinetic and metabolic profile of this promising therapeutic agent.
References
Application Notes and Protocols for Idebenone-13C,d3 in Cell-Based Assays for Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10, has garnered significant interest for its therapeutic potential in mitochondrial and neuromuscular disorders. Its mechanism of action involves acting as a mitochondrial electron carrier and a potent antioxidant.[1][2][3] Idebenone can bypass mitochondrial complex I, which is deficient in several mitochondrial diseases, by transferring electrons directly to complex III, thereby restoring cellular energy (ATP) production.[2][4] The enzymatic reduction of Idebenone to its active hydroquinone form, idebenol, is primarily carried out by NAD(P)H:quinone oxidoreductase 1 (NQO1).
The use of stable isotope-labeled Idebenone, specifically Idebenone-13C,d3, offers a powerful tool for elucidating its metabolic fate, cellular uptake, and engagement with mitochondrial pathways. By incorporating heavy isotopes of carbon and deuterium, researchers can distinguish the exogenously supplied Idebenone from its endogenous counterparts and track its biotransformation using mass spectrometry. These application notes provide detailed protocols for utilizing this compound in a suite of cell-based assays to comprehensively evaluate its impact on mitochondrial function.
Key Applications
-
Metabolic Fate Analysis: Tracing the uptake, metabolism, and localization of this compound within the cell and its sub-compartments, particularly the mitochondria.
-
Mitochondrial Respiration: Quantifying the effect of Idebenone on oxygen consumption rates (OCR) to assess its impact on the electron transport chain, including its ability to bypass Complex I.
-
ATP Production: Measuring changes in cellular ATP levels to determine the efficacy of Idebenone in restoring energy production under normal and stressed conditions.
-
Reactive Oxygen Species (ROS) Production: Evaluating the antioxidant properties of Idebenone by measuring its effect on cellular and mitochondrial ROS levels.
-
NQO1 Activity: Assessing the role of NQO1 in the bioactivation of Idebenone.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of unlabeled Idebenone on key parameters of mitochondrial function. These data provide a reference for the expected outcomes when applying the protocols described below with this compound.
Table 1: Effect of Idebenone on Cellular ATP Levels in the Presence of Rotenone (Complex I Inhibitor)
| Cell Line | Treatment | ATP Level (% of Control) | Reference |
| Human Fibroblasts (LHON) | Control | 100 | |
| Human Fibroblasts (LHON) | Idebenone (10 µM) | 142 | |
| C2C12 Myoblasts (Ndufa9 knockout) | Control | ~10 | |
| C2C12 Myoblasts (Ndufa9 knockout) | Idebenone (10 µM) | ~60 |
Table 2: Effect of Idebenone on Oxygen Consumption Rate (OCR) in Fibroblasts
| Cell Line | Treatment | Basal OCR (% Change) | Maximal OCR (% Change) | Reference |
| Human Fibroblasts (LHON) | Idebenone (1 µM, 72h) | +8.8% (upward trend) | Not specified | |
| Rat Cortical Astrocytes | Idebenone (10 µM) | +~25% | No significant effect | |
| Rat Cortical Neurons | Idebenone (10 µM) | -~20% | -~30% |
Table 3: Effect of Idebenone on Reactive Oxygen Species (ROS) Production
| Cell Line | Stressor | Treatment | ROS Level (% of Stressed Control) | Reference |
| ARPE-19 | H₂O₂ (300 µM) | Idebenone (1 µM) | ~50% | |
| Human Fibroblasts | Diethyl maleate (0.5 mM) | Idebenone | ~60% |
Experimental Protocols
Protocol 1: Metabolic Fate Analysis of this compound by LC-MS/MS
This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.
A. Cell Culture and Labeling
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor uptake and metabolism.
B. Metabolite Extraction
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
C. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its potential metabolites.
-
MRM Transitions (Predicted):
-
This compound (Parent Ion) -> Product Ion(s)
-
Idebenol-13C,d3 (Reduced form) -> Product Ion(s)
-
Note: The exact m/z values for the parent and product ions will need to be determined based on the structure of this compound. The +4 Da mass shift (1 from 13C and 3 from deuterium) compared to unlabeled Idebenone should be considered.
-
-
D. Data Analysis
-
Process the raw data using appropriate software.
-
Identify and quantify the peak areas corresponding to this compound and its metabolites.
-
Normalize the data to an internal standard and cell number or protein concentration.
Metabolic fate analysis workflow.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol details the use of a Seahorse XF Analyzer to measure the effect of Idebenone on OCR.
A. Cell Seeding and Treatment
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, treat the cells with this compound at various concentrations for the desired duration in a CO2 incubator.
B. Assay Preparation
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and warm to 37°C.
-
One hour before the assay, replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
C. Compound Loading (Mito Stress Test)
-
Prepare 10x stock solutions of the following mitochondrial inhibitors in the assay medium:
-
Port A: Oligomycin (ATP synthase inhibitor).
-
Port B: FCCP (uncoupling agent).
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
D. Seahorse XF Analyzer Run
-
Calibrate the sensor cartridge and then run the assay with the cell plate.
-
The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.
E. Data Analysis
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of this compound-treated cells with control cells.
References
- 1. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and biochemical actions of idebenone and related compounds. Ubiquinone and related compounds, XL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idebenone increases mitochondrial complex I activity in fibroblasts from LHON patients while producing contradictory effects on respiration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Idebenone-13C,d3 in Alzheimer's Disease Research Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Oxidative stress and mitochondrial dysfunction are recognized as key early events in the pathogenesis of AD, contributing to neuronal damage and cell death.[2][3][4] Idebenone, a synthetic analogue of coenzyme Q10, has been investigated as a therapeutic agent for AD due to its potent antioxidant properties and its ability to act as an electron carrier in the mitochondrial respiratory chain.[5] It can protect neurons from oxidative damage, restore mitochondrial function, and modulate pathways related to Aβ and tau pathology.
To accurately evaluate the efficacy and mechanism of action of Idebenone in preclinical AD models, it is essential to perform precise pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies require robust bioanalytical methods to quantify Idebenone concentrations in biological matrices such as plasma and brain tissue. Idebenone-13C,d3 is a stable isotope-labeled version of Idebenone, designed to be used as an internal standard (IS) in mass spectrometry-based assays. Its use is critical for correcting sample preparation variability and matrix effects, thereby ensuring the accuracy and reliability of quantification.
These application notes provide detailed protocols for the use of this compound in conjunction with Idebenone in a common AD mouse model, the 5xFAD mouse, which exhibits significant Aβ pathology.
Mechanism of Action of Idebenone in Alzheimer's Disease
Idebenone exerts its neuroprotective effects through multiple mechanisms. As a potent antioxidant, it scavenges reactive oxygen species (ROS), mitigating oxidative damage to lipids, proteins, and DNA, which is a hallmark of AD. Furthermore, Idebenone can shuttle electrons in the mitochondrial electron transport chain, bypassing defects in Complex I and helping to restore ATP production, which is crucial for neuronal survival and function. Recent studies in AD models have shown that Idebenone can also modulate specific signaling pathways by reducing Aβ plaque formation through the downregulation of the RAGE/caspase-3 pathway and by increasing levels of the Aβ-degrading enzyme, neprilysin (NEP). Additionally, it has been shown to reduce tau hyperphosphorylation by inhibiting the glycogen synthase kinase 3 beta (GSK-3β).
Caption: Idebenone's mechanism in AD.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in 5xFAD Mouse Model
This protocol outlines the administration of Idebenone to 5xFAD mice and the subsequent collection of plasma samples for pharmacokinetic analysis.
1.1. Materials and Reagents
-
5xFAD transgenic mice (3 months old)
-
Wild-type littermates (as controls)
-
Idebenone
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Sterile syringes and needles (for intraperitoneal injection)
-
EDTA-coated microcentrifuge tubes (for blood collection)
-
Anesthetic (e.g., isoflurane)
-
Micro-hematocrit capillary tubes
-
Centrifuge
1.2. Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study.
1.3. Procedure
-
Animal Acclimatization: Acclimatize 3-month-old 5xFAD mice and wild-type controls for at least one week under standard laboratory conditions.
-
Dosing Solution Preparation: Prepare a suspension of Idebenone in the vehicle solution to a final concentration suitable for a 100 mg/kg dose based on the average weight of the mice (e.g., 10 mg/mL for a 10 µL/g injection volume).
-
Administration: Administer a single dose of Idebenone (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Blood Collection: At specified time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood (~50-100 µL) from each mouse via submandibular or saphenous vein puncture into EDTA-coated tubes.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Sample Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube. Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of Idebenone in Mouse Plasma using LC-MS/MS
This protocol details the use of this compound as an internal standard for the accurate quantification of Idebenone in plasma samples obtained from the in vivo study.
2.1. Materials and Reagents
-
Idebenone analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid
-
Mouse plasma samples (from Protocol 1)
-
Blank mouse plasma (for calibration curve)
2.2. Bioanalytical Workflow
Caption: Workflow for bioanalytical sample preparation.
2.3. Procedure
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Idebenone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the Idebenone stock solution with blank mouse plasma to create calibration standards ranging from 1 to 2000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of each plasma sample, standard, or QC in a 96-well plate or microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol).
-
Add 100 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use the peak area ratio of the analyte (Idebenone) to the internal standard (this compound) for quantification.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentration of Idebenone in the unknown samples and QCs from the regression equation of the calibration curve.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized for clarity and comparison.
Table 1: Example LC-MS/MS Parameters for Idebenone Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Idebenone) | e.g., m/z 339.2 -> 197.1 (example values) |
| MRM Transition (this compound) | e.g., m/z 343.2 -> 201.1 (example values) |
| Collision Energy | Optimized for specific instrument |
Table 2: Illustrative Pharmacokinetic Data for Idebenone in 5xFAD Mice
This table presents hypothetical data that would be generated from the described protocols.
| Parameter | Unit | Mean Value (± SD) |
| Dose (i.p.) | mg/kg | 100 |
| Cmax (Maximum Concentration) | ng/mL | 1250 (± 215) |
| Tmax (Time to Cmax) | hours | 0.5 (± 0.1) |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4800 (± 750) |
| t1/2 (Half-life) | hours | 3.5 (± 0.8) |
References
Application Notes and Protocols for Utilizing Idebenone-13C,d3 in Friedreich's Ataxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedreich's ataxia (FRDA) is a progressive neurodegenerative disorder characterized by a deficiency in the mitochondrial protein frataxin.[1][2] This deficiency leads to mitochondrial iron accumulation, impaired iron-sulfur cluster (ISC) synthesis, and consequently, significant oxidative stress and reduced ATP production, primarily affecting the nervous system and heart.[1][3][4] Idebenone, a synthetic analogue of coenzyme Q10, has been investigated as a therapeutic agent for FRDA due to its potent antioxidant properties and its ability to act as a mitochondrial electron carrier.
Idebenone-13C,d3 is a stable isotope-labeled version of Idebenone, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a valuable tool for researchers to conduct sensitive and specific quantitative studies of drug metabolism, pharmacokinetics (DMPK), and target engagement without the need for radioactive isotopes. These application notes provide detailed protocols and data for the utilization of this compound in preclinical FRDA research.
Mechanism of Action and Rationale for Use
In FRDA, reduced frataxin levels disrupt the formation of iron-sulfur clusters, which are essential for the function of mitochondrial electron transport chain (ETC) complexes I, II, and III, as well as the Krebs cycle enzyme aconitase. This impairment leads to a buildup of iron in the mitochondria, which, through the Fenton reaction, generates highly reactive hydroxyl radicals, causing significant oxidative damage to lipids, proteins, and DNA. Idebenone is thought to mitigate this in two ways: by scavenging free radicals to protect against oxidative damage and by bypassing the deficient complex I to donate electrons directly to complex III of the ETC, thereby helping to restore mitochondrial energy production.
The use of this compound allows for precise tracing and quantification of the parent drug and its metabolites in complex biological matrices, facilitating detailed absorption, distribution, metabolism, and excretion (ADME) studies.
Signaling Pathway in Friedreich's Ataxia and Idebenone's Role
Caption: Pathophysiology of Friedreich's ataxia and the dual mechanism of Idebenone.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Idebenone. Note that pharmacokinetic data is for unlabeled Idebenone, but this compound is expected to have very similar pharmacokinetic properties, making it an excellent tracer for these studies.
Table 1: Preclinical Efficacy of Idebenone in a Friedreich's Ataxia Mouse Model
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Frataxin-deficient mice (heart and striated muscle) | 10 mg/kg/day | - | Ineffective | |
| 30 mg/kg/day | - | Trend towards efficacy | ||
| 90 mg/kg/day | - | Significantly delayed disease onset, slowed progression, and extended survival | ||
| Drosophila RNAi model | - | - | Improved lifespan and motor ability |
Table 2: Pharmacokinetic Parameters of Unlabeled Idebenone in Humans
| Parameter | Value | Conditions | Reference |
| Cmax (Peak Plasma Concentration) | 316 ± 85 µg/L | Single 30 mg oral dose | |
| Tmax (Time to Peak Concentration) | 96 ± 34 min | Single 30 mg oral dose | |
| Dose Proportionality | Plasma levels increase proportionally with dose | Up to 55 mg/kg | |
| Maximum Tolerated Dose | 75 mg/kg | Phase 1A dose-escalation trial |
Table 3: Clinical Trial Data for Idebenone in Friedreich's Ataxia Patients
| Study Phase | Dosage | Duration | Primary Outcome Measure | Result | Reference |
| Phase 3 | 450/900 mg/day or 1350/2250 mg/day | 6 months | Change in International Cooperative Ataxia Rating Scale (ICARS) | No statistically significant difference from placebo | |
| Preliminary Study | 5 mg/kg/day | 4-9 months | Left Ventricular Mass Index | Significant reduction in 3 patients | |
| Open-label trial | 5 mg/kg/day | 1 year | ICARS scores | Significant reduction after 3 months, especially in mild patients |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol is designed to assess the protective effects of this compound against oxidative stress-induced cell death in a frataxin-deficient neuronal cell model.
1. Cell Culture and Frataxin Knockdown:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) in standard conditions.
-
Induce frataxin deficiency using siRNA targeting FXN mRNA.
-
Verify knockdown efficiency by qPCR or Western blot.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat frataxin-deficient cells with varying concentrations of this compound (e.g., 1-50 µM) for 24 hours.
3. Induction of Oxidative Stress:
-
Expose the cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or buthionine sulfoximine (BSO) to inhibit glutathione synthesis.
4. Assessment of Cell Viability:
-
After 24 hours of oxidative stress, assess cell viability using an MTT or similar colorimetric assay.
-
Measure absorbance to quantify the percentage of viable cells relative to untreated controls.
5. Measurement of Oxidative Stress Markers:
-
Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFDA and measure fluorescence intensity.
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a TBARS assay.
-
DNA Damage: Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in cellular DNA using an ELISA kit.
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Efficacy Study in an FRDA Animal Model
This protocol outlines a study to evaluate the efficacy of this compound in a transgenic mouse model of FRDA (e.g., YG8R mice).
1. Animal Model and Treatment Groups:
-
Use YG8R mice, which have a human frataxin gene with a GAA repeat expansion.
-
Divide mice into vehicle control and this compound treatment groups (e.g., 30, 90 mg/kg/day).
-
Administer this compound or vehicle daily by oral gavage.
2. Behavioral Testing:
-
At regular intervals, perform behavioral tests to assess motor coordination and balance (e.g., rotarod test, beam walk).
3. Cardiac Function Assessment:
-
Perform echocardiography at baseline and at the end of the study to measure left ventricular mass and ejection fraction.
4. Sample Collection and Biomarker Analysis:
-
At the end of the study, collect blood, brain, heart, and dorsal root ganglia tissues.
-
Measure levels of oxidative stress markers (MDA, 8-OHdG) in tissues.
-
Quantify frataxin expression to confirm the disease model.
LC-MS/MS Quantification of this compound and Metabolites
This protocol provides a method for the sensitive quantification of this compound and its metabolites in plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a structural analogue of Idebenone).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
3. Mass Spectrometry Parameters:
-
Monitor the specific mass-to-charge (m/z) transitions for this compound and its expected metabolites.
-
For this compound (C₁₉H₂₇¹³CD₃O₅), the protonated molecule [M+H]⁺ would be approximately 343.2. A potential product ion for fragmentation would be monitored for quantification.
4. Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Quantify the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
This compound is a powerful tool for advancing our understanding of the therapeutic potential of Idebenone in Friedreich's ataxia. Its use in preclinical models allows for robust and precise measurements of pharmacokinetics and the impact on disease-relevant biomarkers. The protocols and data provided herein serve as a comprehensive resource for researchers dedicated to developing effective treatments for this debilitating disease.
References
- 1. Effect of idebenone on cardiomyopathy in Friedreich's ataxia: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. presse.inserm.fr [presse.inserm.fr]
- 3. Neurodegeneration in Friedreich's Ataxia: From Defective Frataxin to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Idebenone-13C,d3
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the quantitative analysis of Idebenone and its stable isotope-labeled internal standard, Idebenone-13C,d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Idebenone and this compound?
A1: Idebenone typically forms a protonated molecule [M+H]+ in positive ion mode. Given the molecular weight of Idebenone is approximately 338.4 g/mol , the expected precursor ion is m/z 339.4. For the internal standard, this compound, with one 13C and three deuterium atoms, the mass will increase by approximately 4 Da. Therefore, the expected precursor ion for this compound is m/z 343.4. An LC-MS analysis of Idebenone in plasma has previously utilized the protonated molecule ion at m/z 339.[1]
Q2: Which ionization mode, ESI or APCI, is more suitable for Idebenone?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for Idebenone analysis. ESI is generally more susceptible to matrix effects, while APCI can be more robust for certain sample types.[2] A published method for Idebenone in plasma successfully utilized APCI, suggesting it is a viable and effective option.[1][3] The choice often depends on the specific matrix and instrument sensitivity. ESI is often preferred for its sensitivity with a wide range of compounds.
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
A3: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS. It co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the sample matrix.[4] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in quantitative results.
Q4: What are common causes of matrix effects in bioanalysis?
A4: Matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) that interfere with the ionization of the target analyte. These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. Thorough sample cleanup and optimized chromatographic separation are crucial to minimize these effects.
Troubleshooting Guide
This section addresses specific issues that may arise during method development and routine analysis.
Problem 1: Poor Sensitivity or No Signal
| Question | Potential Cause | Recommended Solution |
| Why is my signal intensity for Idebenone unexpectedly low? | Suboptimal MS Parameters: Incorrect declustering potential (DP) or collision energy (CE) can lead to poor ion transmission or inefficient fragmentation. | Optimize MS Parameters: Perform a compound optimization experiment by infusing a standard solution of Idebenone and this compound. Systematically ramp the DP and CE to find the values that yield the highest product ion intensity. |
| Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. | Improve Chromatography: Adjust the gradient to better separate Idebenone from the matrix interferences. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction [SPE] instead of simple protein precipitation). Check Mobile Phase: Ensure mobile phase additives (e.g., formic acid) are fresh and from a reliable source (glass bottles are recommended) to avoid contaminants that cause ion suppression. | |
| Incorrect Ionization Source: The chosen ionization source (ESI vs. APCI) may not be optimal for Idebenone in your specific mobile phase. | Test Both Sources: If your instrument has interchangeable sources, test both ESI and APCI to determine which provides a better response. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Question | Potential Cause | Recommended Solution | | :--- | :--- | Why are my chromatographic peaks tailing? | | | Secondary Interactions: Basic compounds like Idebenone can interact with residual silanol groups on the silica-based column, causing peak tailing. | Acidify Mobile Phase: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to both mobile phase A and B. This protonates the silanol groups, reducing secondary interactions. Use a Buffer: If tailing persists, using a buffer like ammonium formate can further improve peak shape. | | | Column Contamination: Buildup of matrix components on the column inlet frit or stationary phase can create active sites and distort peak shape. | Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components. Flush the Column: Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced. | | What causes peak fronting? | Sample Overload: Injecting too much analyte can saturate the stationary phase. | Reduce Injection Mass: Dilute the sample or reduce the injection volume and re-inject. If the peak shape improves, overload was the issue. | | | Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. | Match Sample Solvent: Dilute or reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions. | | Why are my peaks split or shouldered? | Partially Clogged Frit: Particulates from the sample or system can block the column inlet frit, distorting the flow path. | Reverse-Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste. If this doesn't work, replace the frit or the column. Filter Samples: Always filter samples to remove particulates before injection. | | | Column Void: A void or channel in the column packing bed can cause the sample to travel through different paths, resulting in a split peak. | Replace Column: This issue is typically not correctable and requires column replacement. |
Experimental Protocols & Data
Optimized LC-MS/MS Parameters
The following tables provide starting parameters for the analysis. These should be optimized for your specific instrument and application.
Table 1: Mass Spectrometry Parameters
| Parameter | Analyte: Idebenone | IS: this compound |
| Polarity | Positive | Positive |
| Precursor Ion (Q1) | m/z 339.2 | m/z 343.2 |
| Product Ion (Q3) | m/z 197.1 | m/z 201.1 |
| Dwell Time (ms) | 50-100 | 50-100 |
| Declustering Potential (V) | 60 - 80 | 60 - 80 |
| Collision Energy (eV) | 25 - 35 | 25 - 35 |
Note: The product ion m/z 197.1 corresponds to the characteristic quinone fragment. The collision energy and declustering potential should be empirically optimized by infusing a standard solution.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 3 min, hold for 1 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Note: A gradient starting at 40% organic mobile phase is a good starting point based on published methods for Idebenone.
Protocol: Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
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Add 200 µL of cold acetonitrile containing the internal standard (this compound).
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Vortex the mixture vigorously for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
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Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).
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Inject into the LC-MS/MS system.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the analytical workflow and a logical approach to troubleshooting common sensitivity issues.
Caption: General experimental workflow for Idebenone analysis.
Caption: Troubleshooting logic for poor sensitivity issues.
References
Technical Support Center: Optimization of Idebenone-13C,d3 Internal Standard
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Idebenone-13C,d3 as an internal standard (IS) in LC-MS/MS assays. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable bioanalytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions.
Q1: Why is a stable isotope-labeled (SIL) compound like this compound the preferred choice for an internal standard?
A: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1][2][3] Because they are structurally and chemically almost identical to the analyte (Idebenone), they exhibit nearly the same physicochemical properties.[1][4] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability. The use of a ¹³C-labeled standard, like Idebenone-¹³C,d3, is often preferred over deuterated (²H) standards as it is less likely to exhibit chromatographic shifts (isotope effects) and has a lower risk of deuterium exchange.
Q2: What are the primary goals when optimizing the this compound concentration?
A: The optimal concentration for this compound should be chosen to:
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Produce a stable, reproducible, and robust signal that is well above the background noise but not so high that it saturates the detector.
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Ensure the IS response is consistent across all samples (calibrators, QCs, and unknowns) in an analytical run.
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Fall within the linear dynamic range of the mass spectrometer.
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Accurately track the analyte's behavior throughout the entire analytical process to correct for variability.
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Minimize any potential for cross-interference or isotopic contribution between the analyte and the IS.
Q3: I am observing low or no signal intensity for my this compound IS. What are the potential causes?
A: Low or no signal can stem from several factors, ranging from sample preparation to instrument settings. A complete loss of signal across an entire batch often points to a systemic issue.
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Improper Storage: Verify that the IS was stored under the manufacturer's recommended conditions (e.g., temperature, light protection).
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Solution Preparation Error: Double-check the calculations and dilutions for the stock and working solutions. Confirm that the IS was added to the samples.
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Suboptimal MS/MS Parameters: Ensure the mass spectrometer is tuned correctly for the specific precursor and product ions of this compound. Optimize parameters like collision energy and source settings (e.g., temperature, gas flows, capillary voltage).
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Poor Extraction Recovery: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be efficient for Idebenone. The recovery of the analyte and IS should be consistent and reproducible.
Q4: The peak area of my this compound IS is highly variable across my sample batch (%CV > 15%). Why is this happening?
A: High variability in the IS response can compromise the accuracy and precision of your quantitative results. This is a common issue when analyzing incurred samples.
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Inconsistent Sample Preparation: Ensure precise and consistent execution of the sample preparation workflow, especially pipetting steps for both the IS and extraction solvents.
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Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS, leading to variability. This is a significant source of imprecision. It is critical to evaluate matrix effects during method validation.
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Autosampler/Injector Issues: Inconsistent injection volumes or carryover can cause signal fluctuations. Carryover can be a significant issue in trace-level quantification.
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Analyte Concentration Effect: At very high concentrations, the analyte can compete with the IS for ionization, causing suppression of the IS signal. Ensure the chosen IS concentration is appropriate for the expected analyte concentration range.
Q5: How do I investigate and correct for isotopic impurity or cross-contribution?
A: Isotopic impurity can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
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Check for Unlabeled Analyte in the IS: Analyze a high-concentration solution of the this compound IS and monitor the mass transition of the unlabeled Idebenone. The response should be minimal.
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Check for Isotopic Contribution from the Analyte: Analyze a blank matrix sample spiked with Idebenone at the upper limit of quantification (ULOQ) and monitor the mass transition of the IS.
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Acceptance Criteria: According to regulatory guidelines, the response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in a blank sample. The interference of the IS on the analyte should be less than 20% of the LLOQ response.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of this compound.
Methodology:
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Stock Solution (e.g., 1 mg/mL):
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Accurately weigh a suitable amount (e.g., 1 mg) of this compound standard.
-
Dissolve it in a class A volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to a final volume of 1 mL.
-
Vortex thoroughly until fully dissolved.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in an amber vial to protect from light.
-
-
Working Solutions:
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Prepare a series of intermediate and final working solutions by performing serial dilutions of the stock solution with the appropriate solvent (often the same as the sample reconstitution solvent).
-
The final working solution should be at a concentration that, when added to the sample, results in the desired final concentration for analysis (e.g., 100 ng/mL).
-
Protocol 2: Initial Evaluation of IS Response and Concentration Selection
Objective: To determine an IS concentration that provides a robust and stable signal.
Methodology:
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Prepare several working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).
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For each concentration, spike the IS working solution into at least 5-6 replicates of blank biological matrix that has been taken through the entire extraction process.
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Analyze the samples using the developed LC-MS/MS method.
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Monitor the peak area response for the this compound.
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Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for each concentration level.
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Select a concentration that provides a high signal-to-noise ratio and a %CV of less than 15%. This concentration will be the starting point for further method validation.
Protocol 3: Evaluating Matrix Effects
Objective: To quantitatively assess the impact of matrix components on the ionization of this compound.
Methodology:
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Prepare two sets of samples (n=6 from different sources of matrix):
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Set A (Neat Solution): Spike the optimized concentration of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction and evaporation procedure. Spike the optimized concentration of this compound into the reconstitution solvent used for the final step.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
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MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A).
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
The variability of the matrix factor across different sources should be evaluated. The %CV should be within 15%.
Data Presentation
Table 1: Example Data for Initial IS Concentration Evaluation
| IS Concentration (ng/mL) | Mean Peak Area | Std. Dev. | %CV | Signal-to-Noise (S/N) | Recommendation |
| 10 | 8,500 | 1,955 | 23.0% | 50 | Too variable; signal may be too low. |
| 50 | 45,200 | 3,164 | 7.0% | 280 | Good precision and strong signal. |
| 100 | 98,600 | 5,916 | 6.0% | >500 | Excellent precision and robust signal. |
| 250 | 245,000 | 12,250 | 5.0% | >1000 | Excellent precision; check for detector saturation. |
| 500 | 490,500 | 34,335 | 7.0% | >1000 | Potential for detector saturation and high cost. |
Based on this example data, 100 ng/mL would be a suitable concentration for further validation.
Table 2: Summary of Acceptance Criteria for Method Validation (Based on FDA & ICH M10 Guidance)
| Parameter | Acceptance Criteria |
| Precision & Accuracy | For QC samples, %CV should not exceed 15% and accuracy should be within ±15% of nominal. For LLOQ, these limits are 20%. |
| Matrix Effect | The %CV of the matrix factor from at least 6 different lots of matrix should not exceed 15%. |
| Selectivity | Response of interfering peaks in blank matrix should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |
| Recovery | Recovery of the analyte and IS should be consistent and reproducible, although it does not need to be 100%. |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting decision tree for high variability in IS signal.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Idebenone Quantification Using a Stable Isotope
Welcome to the technical support center for the quantification of Idebenone using stable isotope dilution analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a stable isotope-labeled (SIL) internal standard for Idebenone quantification compared to a structural analog?
Using a SIL internal standard is considered the gold standard in quantitative bioanalysis for several reasons. Since the SIL internal standard is chemically identical to Idebenone, it co-elutes and co-ionizes, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1] This minimizes errors arising from sample loss during preparation and analysis. While structural analogs can be used, they may exhibit different extraction recoveries and ionization efficiencies, leading to decreased accuracy and precision.[2][3]
Q2: I am observing poor peak shape and tailing for Idebenone. What are the possible causes and solutions?
Poor peak shape for quinone-containing compounds like Idebenone can be a common issue. Here are some potential causes and troubleshooting steps:
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Column Choice: Ensure you are using a well-maintained reversed-phase C18 column, as this is commonly used for Idebenone analysis.[4][5]
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Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to optimize the peak shape.
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Column Temperature: While not always a critical factor for Idebenone, adjusting the column temperature (e.g., to 40°C) can sometimes improve peak shape and reduce backpressure.
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Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.
Q3: My calibration curve for Idebenone is non-linear. What should I investigate?
Non-linearity in calibration curves, even with a SIL internal standard, can arise from several factors:
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Try extending the calibration range to lower concentrations or diluting the upper-level standards.
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Cross-Contribution: There might be isotopic contribution from the analyte to the SIL internal standard, especially if the mass difference is small. This can be assessed by injecting a high concentration of unlabeled Idebenone and monitoring the mass channel of the internal standard.
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Inappropriate Regression Model: If non-linearity persists, a non-linear regression model (e.g., quadratic) might be more appropriate for your data.
Q4: I am experiencing significant matrix effects (ion suppression or enhancement) in my plasma samples. How can I mitigate this?
Matrix effects are a common challenge in bioanalysis and can significantly impact accuracy. Here are some strategies to address them:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and proteins than simple protein precipitation.
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Chromatographic Separation: Improve the chromatographic separation to ensure that matrix components do not co-elute with Idebenone and its internal standard. This can be achieved by modifying the gradient, flow rate, or trying a different column chemistry.
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Dilution: A simple and often effective approach is to dilute the sample. This reduces the concentration of matrix components relative to the analyte.
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Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects than electrospray ionization (ESI) for certain compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Variability in Internal Standard Response | Inconsistent sample preparation (e.g., variable recovery). | Ensure consistent and reproducible sample extraction procedures. Consider automating liquid handling steps if possible. |
| Degradation of the internal standard. | Prepare fresh internal standard working solutions regularly and check for stability under storage and experimental conditions. | |
| Analyte and Internal Standard Peaks Not Co-eluting | Use of a deuterated internal standard. | Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte. This is often acceptable, but if it leads to differential matrix effects, consider a ¹³C or ¹⁵N labeled standard. |
| Suboptimal chromatographic conditions. | Re-evaluate and optimize the mobile phase composition, gradient, and column to ensure co-elution. | |
| Low Signal Intensity for Idebenone | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to improve ionization efficiency for quinones. |
| Poor extraction recovery. | Evaluate different sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize the recovery of Idebenone. | |
| Carryover in Blank Injections | Adsorption of Idebenone to autosampler components. | Optimize the autosampler wash procedure. Use a wash solution with a high percentage of organic solvent. Consider using different vial materials. |
Experimental Protocols
Representative LC-MS/MS Method for Idebenone Quantification in Human Plasma
This protocol is a composite based on several published methods for Idebenone analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 1 mL of plasma sample, add the stable isotope-labeled internal standard.
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Add 5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
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Ionization Mode: Positive ion electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
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Precursor → Product Ion Transitions:
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Idebenone: To be determined based on instrument optimization (e.g., m/z 339 → [product ion]).
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SIL-Idebenone: To be determined based on the specific labeled positions.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Quantitative Data Summary
Table 1: Summary of Published Method Validation Parameters for Idebenone Quantification
| Parameter | Method 1 (HPLC/MS) | Method 2 (HPLC with Fluorescence Derivatization) | Method 3 (Stability-Indicating HPLC) |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Forms |
| Linearity Range | 20 - 600 µg/L | 25 - 1600 ng/mL | 3.0 - 8.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 20 µg/L | 12.5 ng/mL | 0.05 mg/mL |
| Accuracy | Not Specified | Not Specified | 98.6% - 101.5% |
| Precision (RSD) | Not Specified | Not Specified | < 1.0% |
| Internal Standard | Structural Analog (QSA-9) | Not Specified | Not Applicable |
Visualizations
Caption: Workflow for Idebenone quantification using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Navigating In Vivo Studies with Idebenone-13C,d3: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining dosing protocols for in vivo studies with Idebenone-13C,d3. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during preclinical research.
Idebenone, a synthetic analogue of Coenzyme Q10, and its stable isotope-labeled variant, this compound, are powerful tools for investigating mitochondrial function and neuroprotection.[1] However, its physicochemical properties, particularly its poor water solubility and extensive first-pass metabolism, present significant hurdles to achieving consistent and optimal drug exposure in vivo.[2][3] This guide is designed to help you navigate these challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dosing this compound for in vivo studies?
A1: The main obstacles are its low aqueous solubility and high lipophilicity, which lead to poor oral bioavailability (often less than 1%).[2][3] After oral administration, Idebenone undergoes significant first-pass metabolism in the liver and gut, meaning only a small fraction of the administered dose reaches systemic circulation. This can result in high variability and low drug exposure.
Q2: What is this compound and how should it be handled?
A2: this compound is a stable isotope-labeled version of Idebenone, used for tracer studies to differentiate the administered drug from endogenous compounds. It is a solid, light-sensitive material that should be stored at -20°C. For handling, it is recommended to use personal protective equipment, including gloves and safety goggles, and to work in a well-ventilated area.
Q3: Can I administer this compound orally? What are the typical dose ranges?
A3: Yes, oral administration is common in preclinical studies, but requires careful formulation. Doses can vary widely depending on the animal model and research question. Studies in rats have used oral gavage doses ranging from 100 mg/kg to as high as 750 mg/kg per day. In mice, dietary administration has been used with concentrations of up to 2000 mg/kg.
Q4: Are there alternative routes of administration to bypass first-pass metabolism?
A4: Yes, intraperitoneal (IP) and intravenous (IV) injections are effective ways to bypass the extensive first-pass effect. An IP dose of 30 mg/kg has been used in rats. IV administration, typically at lower doses like 10 mg/kg in rats, ensures 100% bioavailability and is useful for distribution studies. However, these routes may not be suitable for all experimental designs, especially those modeling chronic oral therapies.
Q5: What is the mechanism of action of Idebenone?
A5: Idebenone acts as an electron carrier in the mitochondrial electron transport chain. It can bypass a dysfunctional Complex I by transferring electrons directly to Complex III, thereby helping to restore cellular energy (ATP) production. It also possesses potent antioxidant properties, protecting cells from oxidative damage. Some research suggests it may also influence signaling pathways such as the AKT/mTOR pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or undetectable plasma/tissue concentrations | Poor bioavailability due to low solubility and high first-pass metabolism. | 1. Optimize Vehicle Formulation: Use a vehicle designed for lipophilic compounds. A common formulation is a mixture of DMSO, PEG300, and Tween-80 in saline (see Protocol 1). 2. Consider Alternative Routes: Switch to intraperitoneal (IP) or intravenous (IV) administration to bypass the gut and liver metabolism. 3. Increase Dose: While not always ideal, increasing the oral dose may help achieve therapeutic concentrations. Doses up to 750 mg/kg/day have been reported in rats. |
| High variability between animals | Inconsistent suspension/solution administration; food effects on absorption. | 1. Ensure Homogenous Formulation: Thoroughly vortex or sonicate the dosing solution before each administration to ensure a uniform suspension. 2. Standardize Feeding Schedule: The presence of fatty food can significantly increase the absorption of lipophilic drugs. Administer the dose at the same time relative to the feeding cycle for all animals. |
| Precipitation of compound in dosing vehicle | The vehicle is not suitable for the required concentration of this compound. | 1. Perform Solubility Testing: Test the solubility of this compound in different vehicles (e.g., corn oil, sesame oil, various surfactant/co-solvent mixtures) at your target concentration. 2. Reduce Concentration: If possible, lower the concentration and increase the dosing volume (within acceptable limits for the animal model). 3. Use Advanced Formulations: For chronic studies, consider formulating Idebenone in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SMEDDS) to improve solubility and stability. |
| Adverse events or toxicity in animals | Vehicle toxicity (e.g., from high percentage of DMSO); compound-related effects at high doses. | 1. Minimize DMSO Concentration: Keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 10%. 2. Conduct a Dose-Ranging Study: Perform a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD) for your specific formulation and administration route. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosing Protocols for Idebenone in Rodent Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Vehicle/Formulation | Reference |
| Rat | Oral Gavage | 100 | Not specified | |
| Rat | Oral Gavage | 100, 200, 300 | Not specified | |
| Rat | Oral Gavage | 100 | Not specified | |
| Rat | Oral Gavage | 750 | Not specified | |
| Rat | Intraperitoneal (IP) | 30 | Not specified | |
| Rat | Intravenous (IV) | 10 | Not specified | |
| Mouse | Dietary | 200, 400, 2000 | Mixed in standard chow |
Experimental Protocols
Protocol 1: Preparation of an Oral Gavage Suspension
This protocol is adapted from standard methods for solubilizing lipophilic compounds for in vivo research.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
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Sterile saline (0.9% NaCl)
Procedure:
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Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO. Use of a sonicator can aid dissolution.
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Add PEG300 to the solution and mix thoroughly. A common ratio is 1:4 (DMSO:PEG300).
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Add Tween-80 to the mixture. A typical final concentration is 5%.
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Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration and volume. The final vehicle composition might be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Visually inspect the solution for any precipitation. Ensure the suspension is homogenous before each administration.
Visualizing Key Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the mechanism of action of Idebenone and a typical experimental workflow.
Caption: Mechanism of Action of Idebenone.
Caption: General Experimental Workflow for In Vivo PK Studies.
References
Best practices for handling and storage of Idebenone-13C,d3
Welcome to the technical support center for Idebenone-13C,d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storage, and troubleshooting experimental use of this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a stable isotope-labeled version of Idebenone, a synthetic analogue of coenzyme Q10. The incorporation of Carbon-13 and deuterium atoms makes it a valuable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, to accurately measure the concentration of Idebenone in biological samples.[1] Idebenone itself is investigated for its neuroprotective properties in various neurological disorders.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q3: What is the shelf life of this compound?
When stored correctly at -20°C, the solid form of this compound is stable for years. For solutions, especially in organic solvents, it is recommended to prepare fresh solutions or store aliquots at -80°C for no longer than a few months to ensure stability.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
It is essential to handle this compound in a well-ventilated area.[3] Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3] If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Q5: How should I dispose of this compound waste?
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal company.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
-
Question: I observed a precipitate after adding my this compound stock solution to my aqueous buffer or cell culture medium. What could be the cause and how can I prevent it?
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Answer: Idebenone is poorly soluble in water. Precipitation is a common issue and can be caused by several factors:
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High Final Concentration: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
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Low Temperature: The temperature of the aqueous medium can affect solubility.
-
pH of the Medium: The pH of the solution can influence the solubility of the compound.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Solutions:
-
Decrease the Final Concentration: Try using a lower final concentration of this compound.
-
Optimize Solvent Dilution: To avoid solvent shock, perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of the aqueous medium, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Use a Surfactant or Solubilizing Agent: For in vitro experiments, a small amount of a biocompatible surfactant like Tween-80 or the use of cyclodextrins may help to increase solubility.
-
Check the Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Issue 2: Inconsistent or Poor Analytical Results
-
Question: My quantitative analysis using this compound as an internal standard is showing high variability or poor recovery. What could be the problem?
-
Answer: Inconsistent analytical results can stem from issues with sample preparation, storage, or the analytical method itself.
-
Degradation: Idebenone is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in the presence of strong bases and under oxidative conditions. Exposure to light over extended periods can also lead to degradation.
-
Adsorption to Surfaces: Being a lipophilic compound, Idebenone can adsorb to plasticware, which can lead to losses during sample preparation and analysis.
-
Incomplete Dissolution: The initial stock solution may not have been fully dissolved.
Solutions:
-
Protect from Light and Oxidizing Agents: Prepare and store solutions in amber vials or protect them from light. Avoid contact with strong oxidizing agents.
-
Use Appropriate Labware: Consider using low-adsorption tubes and pipette tips, or silanized glassware, especially for low-concentration solutions.
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming.
-
Optimize Extraction Method: If you are extracting the analyte from a complex matrix, ensure your extraction method has been optimized for recovery and to minimize matrix effects.
-
Evaluate Matrix Effects: Perform experiments to assess the impact of the biological matrix on the ionization of Idebenone and the internal standard.
-
Data Presentation
Table 1: Solubility of Unlabeled Idebenone in Various Solvents
| Solvent | Solubility |
| DMF | ~30 mg/mL |
| DMSO | ~25 mg/mL |
| Ethanol | ~30 mg/mL |
Data for unlabeled Idebenone, which is expected to have very similar solubility to this compound.
Table 2: Summary of Idebenone Stability under Stressed Conditions
| Stress Condition | Observation |
| Photolytic | No significant degradation observed under short-term exposure. |
| Thermal | Stable under typical experimental conditions. |
| Acid Hydrolysis | No significant degradation observed. |
| Base Hydrolysis | Significant degradation observed. |
| Oxidation | Significant degradation observed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.425 mg of this compound (Molecular Weight: ~342.45 g/mol ).
-
Transfer the weighed powder to a sterile amber microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For 3.425 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use sterile amber tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Idebenone Mitigates Traumatic-Brain-Injury-Triggered Gene Expression Changes to Ephrin-A and Dopamine Signaling Pathways While Increasing Microglial Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idebenone Regulates Aβ and LPS-Induced Neurogliosis and Cognitive Function Through Inhibition of NLRP3 Inflammasome/IL-1β Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Idebenone Quantification: Idebenone-¹³C,d₃ vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Idebenone, a synthetic antioxidant under investigation for various neurological disorders, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of analytical data. This guide provides an objective comparison of Idebenone-¹³C,d₃ with other common types of internal standards, namely deuterated and structural analog standards. The information presented herein is synthesized from published bioanalytical methods and the established principles of stable isotope dilution mass spectrometry.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as ¹³C, ¹⁵N, or deuterium (²H), the internal standard becomes chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows the SIL internal standard to co-elute with the analyte and experience the same effects of sample preparation, extraction, and ionization, thereby effectively compensating for variability and matrix effects.[1]
Idebenone-¹³C,d₃: The Superior Choice
Idebenone-¹³C,d₃ is a high-purity, stable isotope-labeled internal standard for Idebenone. The incorporation of both ¹³C and deuterium provides a significant mass shift, minimizing the risk of isotopic cross-talk with the unlabeled analyte. More importantly, labeling with ¹³C is generally preferred over deuterium alone. The carbon-deuterium bond can sometimes lead to a slight difference in retention time compared to the carbon-hydrogen bond of the analyte, a phenomenon known as the "isotope effect".[2] This can result in differential ionization suppression or enhancement, potentially compromising the accuracy of quantification. ¹³C labeling does not typically exhibit this effect, ensuring true co-elution and the most accurate correction for analytical variability.
Performance Comparison of Internal Standards for Idebenone
The following table summarizes the expected performance characteristics of a bioanalytical method for Idebenone using three different types of internal standards: Idebenone-¹³C,d₃, a hypothetical deuterated Idebenone (e.g., Idebenone-d₆), and a structural analog, QSA-9, which has been used in a published method. The data for Idebenone-¹³C,d₃ and the deuterated standard are representative of the expected performance based on the principles of stable isotope dilution, while the data for QSA-9 is derived from a published study.
| Performance Parameter | Idebenone-¹³C,d₃ (Expected) | Deuterated Idebenone (e.g., -d₆) (Expected) | Structural Analog (QSA-9) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~1-5 ng/mL | 20 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 8% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 10% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% |
| Matrix Effect (%CV) | < 5% | < 10% | Potentially significant and variable |
| Co-elution with Analyte | Complete | Nearly complete, potential for slight shift | Partial or no co-elution |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Idebenone in human plasma using LC-MS/MS. This protocol can be adapted for use with any of the discussed internal standards.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 100 ng/mL Idebenone-¹³C,d₃ in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Idebenone: Precursor ion > Product ion (e.g., m/z 339.2 > 197.1)
-
Idebenone-¹³C,d₃: Precursor ion > Product ion (e.g., m/z 343.2 > 201.1)
-
Deuterated Idebenone (e.g., -d₆): Precursor ion > Product ion (e.g., m/z 345.2 > 197.1)
-
QSA-9: Precursor ion > Product ion (e.g., m/z 325.2 > 183.1)
-
-
Visualizations
Idebenone Signaling Pathway
Idebenone is known to interact with the mitochondrial electron transport chain and has been shown to modulate the PI3K-AKT signaling pathway.
Caption: Idebenone's modulation of the PI3K-AKT signaling pathway.
Bioanalytical Workflow
Caption: Experimental workflow for Idebenone quantification in plasma.
Logical Comparison of Internal Standards
References
A Researcher's Guide to Verifying the Purity and Isotopic Enrichment of Idebenone-13C,d3
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of precise bioanalysis, and Idebenone-13C,d3 has emerged as a critical tool in pharmacokinetic and metabolic studies of Idebenone. This guide provides an objective comparison of this compound with a common alternative, Idebenone-d6, and furnishes detailed experimental protocols for the verification of their chemical purity and isotopic enrichment.
When selecting an internal standard, meticulous verification of its quality is not merely a recommendation but a necessity for robust and reproducible analytical methods. This guide outlines the key analytical techniques and presents typical specifications for this compound and its deuterated counterpart, Idebenone-d6, to aid researchers in making informed decisions for their analytical needs.
Comparative Analysis of this compound and Idebenone-d6
The choice between a 13C- and deuterium-labeled internal standard can influence analytical accuracy and method robustness. Below is a comparative summary of typical specifications for this compound and Idebenone-d6, based on commercially available standards.
| Parameter | This compound | Idebenone-d6 |
| Chemical Purity (by HPLC) | >99.0%[1] | >98.0% |
| Isotopic Enrichment | ≥99 atom % 13C; ≥98 atom % D | ≥98 atom % D |
| Unlabeled Idebenone | <0.5% | <1.0% |
| Molecular Weight | 342.45 g/mol | 344.48 g/mol |
This compound typically offers higher isotopic purity and a lower percentage of the unlabeled analyte compared to its deuterated analog. The combination of 13C and deuterium labeling provides a mass shift that is less likely to have isotopic overlap with the analyte's naturally occurring isotopes.
Idebenone-d6 , while a suitable alternative, may have a slightly lower chemical and isotopic purity. The potential for back-exchange of deuterium atoms, although generally low for stable positions, is a consideration that is absent with 13C labeling.
Experimental Protocols for Verification
To ensure the quality of the internal standard, a series of analytical tests should be performed. The following are detailed protocols for verifying the chemical purity and isotopic enrichment of this compound and its alternatives.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate and quantify Idebenone and any organic impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the Idebenone internal standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the internal standard in methanol to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Calculate the chemical purity by the area normalization method, where the peak area of Idebenone is expressed as a percentage of the total peak area of all components in the chromatogram.
Isotopic Enrichment and Unlabeled Analyte Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the isotopic distribution and the percentage of unlabeled Idebenone.
Instrumentation and Conditions:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: Full scan analysis over a mass range that includes the unlabeled and labeled Idebenone (e.g., m/z 300-400).
Procedure:
-
Sample Preparation: Prepare a solution of the internal standard in a suitable solvent (e.g., acetonitrile/water 50:50) at a concentration of approximately 1 µg/mL.
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of unlabeled Idebenone (m/z 339.2), this compound (m/z 343.2), and Idebenone-d6 (m/z 345.3).
-
Integrate the peak areas for each species.
-
Calculate the isotopic enrichment by expressing the peak area of the labeled species as a percentage of the sum of the peak areas of all isotopic species.
-
Calculate the percentage of unlabeled Idebenone by expressing its peak area as a percentage of the total peak area.
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and to assess the isotopic purity.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Experiments: 1H NMR, 13C NMR, and optionally 2H NMR for deuterated compounds.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the internal standard in the deuterated solvent.
-
Analysis: Acquire 1H and 13C NMR spectra.
-
Data Interpretation:
-
1H NMR: Compare the spectrum to that of unlabeled Idebenone to confirm the molecular structure. The absence or significant reduction of signals corresponding to the labeled positions (e.g., the methoxy protons in Idebenone-d6) indicates successful labeling.
-
13C NMR: The signal for the 13C-labeled carbon in this compound will be significantly enhanced.
-
Isotopic Purity: The integration of the residual proton signals at the deuterated positions in 1H NMR can provide an estimate of the isotopic purity for deuterated compounds. For 13C-labeled compounds, specialized quantitative NMR techniques may be required for precise enrichment determination.
-
Visualizing the Workflow
To provide a clear overview of the verification process, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical steps.
Caption: Experimental workflow for the verification of Idebenone stable isotope-labeled internal standards.
References
A Comparative Analysis of Idebenone Metabolites: Insights from a Stable Isotope-Informed Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the principal metabolites of Idebenone, a synthetic antioxidant under investigation for various neurological and mitochondrial disorders. While direct comparative studies utilizing Idebenone-¹³C,d₃ for metabolite profiling are not extensively published, this document outlines a comprehensive approach for such an analysis, integrating established pharmacokinetic data and detailed experimental protocols. The use of stable isotope-labeled Idebenone (Idebenone-¹³C,d₃) is a powerful methodology to trace and quantify the metabolic fate of the parent drug, offering higher precision and accuracy in distinguishing drug-derived metabolites from endogenous compounds.
Executive Summary
Idebenone undergoes rapid and extensive first-pass metabolism following oral administration, with over 99% of the parent drug being converted into various metabolites.[1] The primary metabolic pathway involves the oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4.[1][][3] Among these, QS4 is the most abundant metabolite found in both plasma and urine.[4] This guide presents a framework for a comparative analysis of these metabolites using Idebenone-¹³C,d₃, alongside existing pharmacokinetic data to provide a quantitative comparison.
Data Presentation: Comparative Pharmacokinetics of Idebenone and its Metabolites
The following tables summarize the pharmacokinetic parameters of Idebenone and its major metabolites in healthy male subjects after single oral doses of 150 mg and 750 mg. This data, derived from clinical studies, provides a baseline for understanding the relative abundance and clearance of each metabolite.
Table 1: Pharmacokinetic Parameters of Parent Idebenone and Total Idebenone
| Parameter | Parent Idebenone (150 mg) | Total Idebenone (150 mg) | Parent Idebenone (750 mg) | Total Idebenone (750 mg) |
| Cmax (ng/mL) | 2.7 ± 3.4 | 1254 ± 467 | 13.7 ± 18.2 | 6528 ± 2389 |
| AUC₀₋t (h*ng/mL) | 4.3 ± 4.9 | 4329 ± 1543 | 24.3 ± 32.7 | 22978 ± 8484 |
| tmax (h) | 1.0 (0.3 - 4.0) | 1.3 (0.7 - 4.0) | 1.0 (0.3 - 4.0) | 1.3 (0.7 - 4.0) |
Data sourced from a study in healthy male subjects.
Table 2: Pharmacokinetic Parameters of Total Metabolites QS10, QS6, and QS4
| Parameter | Total QS10 (150 mg) | Total QS6 (150 mg) | Total QS4 (150 mg) | Total QS10 (750 mg) | Total QS6 (750 mg) | Total QS4 (750 mg) |
| Cmax (ng/mL) | 623 ± 232 | 345 ± 141 | 1189 ± 421 | 3213 ± 1234 | 1789 ± 765 | 6123 ± 2201 |
| AUC₀₋t (h*ng/mL) | 2154 ± 811 | 1198 ± 498 | 4132 ± 1423 | 11231 ± 4321 | 6234 ± 2654 | 21456 ± 7890 |
| t₁/₂ (h) | 2.9 ± 1.1 | 3.1 ± 1.2 | 3.3 ± 1.3 | 3.0 ± 1.0 | 3.2 ± 1.1 | 3.5 ± 1.4 |
Data represents the total (free and conjugated) concentrations of the metabolites. Sourced from a study in healthy male subjects.
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of Idebenone and its metabolites. The use of a stable isotope-labeled internal standard (IS), such as Idebenone-¹³C,d₃, is the gold standard for LC-MS/MS analysis to correct for matrix effects and variations in sample processing.
Hypothetical Experimental Protocol for Comparative Metabolite Analysis using Idebenone-¹³C,d₃
This protocol outlines a proposed workflow for a study utilizing Idebenone-¹³C,d₃ to trace and compare its metabolites.
1. Study Design:
-
Administer a single oral dose of a mixture of unlabeled Idebenone and a known concentration of Idebenone-¹³C,d₃ to subjects.
-
Collect plasma and urine samples at predetermined time points.
2. Sample Preparation:
-
Plasma:
-
To 100 µL of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing a deuterated internal standard for each metabolite (e.g., QS10-d₆, QS6-d₆, QS4-d₆) to account for extraction variability.
-
Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Urine:
-
For analysis of total metabolites, perform enzymatic deconjugation using β-glucuronidase/sulfatase.
-
Dilute the urine sample with water and add the internal standards.
-
Proceed with solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the parent drug and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Idebenone: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.
-
Idebenone-¹³C,d₃: Monitor the corresponding mass-shifted transition.
-
Metabolites (QS10, QS6, QS4): Monitor their respective [M+H]⁺ to product ion transitions.
-
Labeled Metabolites: By analyzing the mass spectra for the expected mass shifts from the ¹³C and deuterium labels, the metabolites originating from the administered Idebenone-¹³C,d₃ can be specifically identified and quantified.
-
-
4. Data Analysis:
-
Calculate the peak area ratios of the unlabeled analytes and the ¹³C,d₃-labeled analytes to their respective deuterated internal standards.
-
The ratio of the ¹³C,d₃-labeled metabolite to the unlabeled metabolite at each time point will provide a direct measure of the formation rate and comparative abundance of each metabolite derived from the administered drug.
Mandatory Visualizations
Idebenone Metabolic Pathway
The primary metabolic pathway of Idebenone involves the sequential shortening of its side chain.
Caption: Metabolic pathway of Idebenone via oxidative side-chain shortening.
Experimental Workflow for Metabolite Analysis
A schematic representation of the analytical workflow for the comparative analysis of Idebenone metabolites.
Caption: Workflow for comparative analysis of Idebenone metabolites.
Signaling Pathway: Idebenone's Dual Role in Mitochondrial Respiration
Idebenone can influence mitochondrial electron transport and ATP production, particularly under conditions of Complex I dysfunction.
Caption: Idebenone's interaction with the mitochondrial electron transport chain.
References
The Gold Standard in Bioanalysis: Validating Idebenone-13C,d3 as a Non-Competitive Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The choice of a suitable internal standard is a critical factor in achieving robust and reproducible data. This guide provides an objective comparison of Idebenone-13C,d3 as a non-competitive internal standard against a structural analog and a hypothetical deuterated alternative for the quantification of Idebenone, a drug investigated for the treatment of various neurological and mitochondrial disorders.
This comparison is supported by a combination of published experimental data for a validated analytical method using a structural analog and the established scientific principles governing the performance of stable isotope-labeled (SIL) internal standards. While a direct head-to-head comparative study for this compound is not publicly available, this guide extrapolates its expected performance based on the known advantages of 13C-labeling in mass spectrometry.
Executive Summary: The Superiority of Stable Isotope Labeling
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal internal standard (IS) should co-elute with the analyte, exhibit identical extraction recovery, and experience the same matrix effects. This ensures that any variations during sample preparation and analysis are compensated for, leading to accurate quantification.
Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2] this compound, which incorporates both carbon-13 and deuterium isotopes, is expected to offer superior performance compared to a structural analog or a purely deuterated standard due to the minimization of the "isotope effect." This effect, more pronounced with deuterium labeling, can lead to slight differences in retention time and fragmentation patterns, potentially compromising data accuracy.[3][4][5]
Performance Comparison
The following tables summarize the key performance parameters for a validated LC-MS method for Idebenone quantification using a structural analog (QSA-9) as the internal standard, and projects the expected performance for this compound and a hypothetical deuterated internal standard (Idebenone-d6). The data for the SIL-IS are based on typical performance characteristics observed in bioanalytical method validation.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Metric | Structural Analog (QSA-9) | Idebenone-d6 (Hypothetical) | This compound (Projected Superior Performance) |
| Chromatographic Co-elution | Separate elution from Idebenone. | Potential for slight retention time shift (isotope effect). | Expected to co-elute perfectly with Idebenone. |
| Matrix Effect Compensation | May not fully compensate for matrix effects due to different physicochemical properties. | Generally good, but chromatographic shift can lead to differential ion suppression/enhancement. | Excellent and consistent compensation due to identical properties and co-elution. |
| Extraction Recovery | May differ from Idebenone. | Expected to be highly similar to Idebenone. | Expected to be identical to Idebenone. |
| Isotopic Stability | N/A | High, but a theoretical risk of back-exchange under certain conditions. | Very high, with negligible risk of isotope exchange. |
Table 2: Quantitative Validation Parameters
| Validation Parameter | Structural Analog (QSA-9) | Idebenone-d6 (Hypothetical - Expected) | This compound (Projected) |
| Linearity (Correlation Coefficient, r) | > 0.999 | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 20 µg/L | 1-10 µg/L | 1-10 µg/L |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 15% | < 10% |
| Mean Relative Recovery | 95.9% - 102% | 95% - 105% | 98% - 102% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Idebenone in human plasma using LC-MS, adapted from a validated method. This protocol can be applied with any of the compared internal standards, with adjustments to the mass spectrometer settings.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a centrifuge tube, add a known and consistent amount of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 5.0 mL of an extraction solvent (e.g., a mixture of chloroform and hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.
-
Injection Volume: 20 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).
Mass Spectrometer Settings (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Idebenone | 339.2 | [Fragment ion] |
| This compound | 343.2 | [Corresponding fragment ion] |
| Idebenone-d6 | 345.2 | [Corresponding fragment ion] |
| QSA-9 (Structural Analog) | 325.2 | [Fragment ion] |
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A typical experimental workflow for the bioanalysis of Idebenone in plasma.
Caption: Logical relationship illustrating the superiority of this compound.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
A Comparative Study of Idebenone and Coenzyme Q10 Utilizing Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of Idebenone and Coenzyme Q10 (CoQ10), with a focus on data derived from studies utilizing labeled compounds. The information presented is intended to support research and development efforts in fields such as neurodegenerative diseases, mitochondrial disorders, and cardiology.
Executive Summary
Idebenone, a synthetic analogue of Coenzyme Q10, exhibits distinct physicochemical and biological properties that result in a different pharmacokinetic and pharmacodynamic profile. While both molecules share a similar quinone head, Idebenone's shorter and less lipophilic side chain enhances its bioavailability.[1] A key differentiator lies in their bioactivation pathways: Idebenone is primarily activated by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), whereas CoQ10 is predominantly reduced within the mitochondrial electron transport chain. This fundamental difference in their mechanism of action has significant implications for their therapeutic applications, particularly in conditions of mitochondrial dysfunction.
Physicochemical and Pharmacokinetic Profiles
Idebenone's structural modifications lead to notable differences in its absorption, distribution, metabolism, and excretion (ADME) when compared to the naturally occurring CoQ10. While direct head-to-head comparative studies using labeled compounds are limited, data from separate studies provide valuable insights.
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters of Idebenone and Coenzyme Q10
| Parameter | Idebenone | Coenzyme Q10 | Source(s) |
| Molecular Weight ( g/mol ) | 338.44 | 863.34 | [2] |
| Log P | ~3.2 (Calculated) | >10 | [2] |
| Origin | Synthetic | Endogenous | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 6-8 hours | |
| Elimination Half-life (t½) | 10-13 hours | ~33 hours | |
| Primary Bioactivation | Cytosolic (NQO1) | Mitochondrial Respiratory Chain |
Experimental Data from Labeled Compound Studies
Studies utilizing labeled compounds have been instrumental in elucidating the distinct metabolic fates and tissue distribution of Idebenone and CoQ10.
Coenzyme Q10 Distribution and Metabolism (Radiolabeled Study)
A study using tritiated CoQ10 ([³H]CoQ) in rats revealed its distribution and metabolism. Following intraperitoneal administration, the highest concentrations of radioactivity were found in the spleen, liver, and white blood cells. Lower concentrations were observed in the adrenals, ovaries, thymus, and heart, with minimal uptake in the kidney, muscle, and brain. The study also identified water-soluble metabolites in all tissues that took up the labeled compound, with the majority of these metabolites being excreted in the urine.
Table 2: Tissue Distribution of [³H]Coenzyme Q10 in Rats
| Tissue | Relative Concentration of Radioactivity |
| Spleen | High |
| Liver | High |
| White Blood Cells | High |
| Adrenals | Low |
| Ovaries | Low |
| Thymus | Low |
| Heart | Low |
| Kidney | Negligible |
| Muscle | Negligible |
| Brain | Negligible |
| Source: Adapted from Bentinger et al. (2003) |
Coenzyme Q10 Pharmacokinetics (Deuterium-Labeled Study)
The pharmacokinetics of CoQ10 in humans were investigated using deuterium-labeled CoQ10 (d5-CoQ10). After oral administration of 100 mg, the mean peak plasma concentration was reached at approximately 6.5 hours, with a terminal elimination half-life of about 33 hours. A second peak in plasma concentration was observed around 24 hours post-dosing, suggesting enterohepatic recirculation.
Idebenone Metabolism
Idebenone is rapidly metabolized in vivo. One of its major metabolites, 6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS10), has been shown to be biologically active. Studies suggest that the therapeutic effects of Idebenone may be, in part, attributable to its metabolites.
Signaling Pathways and Mechanism of Action
The primary difference in the mechanism of action between Idebenone and CoQ10 lies in their bioactivation pathways.
Idebenone Bioactivation via NQO1
Idebenone is a substrate for the cytosolic enzyme NQO1. This enzyme reduces Idebenone to its active hydroquinone form, which can then donate electrons to the mitochondrial respiratory chain, specifically to Complex III. This pathway allows Idebenone to bypass a deficient Complex I, a common issue in several mitochondrial diseases.
Figure 1. Bioactivation of Idebenone by cytosolic NQO1.
Coenzyme Q10 in the Mitochondrial Electron Transport Chain
Coenzyme Q10 functions as an electron carrier within the mitochondrial membrane. It accepts electrons from Complex I and Complex II and transfers them to Complex III, a critical step in oxidative phosphorylation and ATP production.
References
- 1. The idebenone metabolite QS10 restores electron transfer in complex I and coenzyme Q defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idebenone.net [idebenone.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Border between natural product and drug: Comparison of the related benzoquinones idebenone and coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Idebenone-13C,d3: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) for the structural confirmation of the isotopically labeled compound Idebenone-13C,d3 against alternative analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry is a powerful technique for the unambiguous confirmation of chemical structures by providing highly accurate mass measurements. This accuracy allows for the determination of elemental composition and the differentiation between isobaric compounds. For isotopically labeled molecules such as this compound, HRMS is instrumental in verifying the incorporation and location of the isotopic labels.
Performance Comparison: HRMS vs. NMR
While both HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for structural elucidation, they provide different and often complementary information.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ions with high accuracy. | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Information Provided | Elemental composition, molecular weight confirmation, isotopic enrichment, fragmentation patterns. | Detailed connectivity of atoms (1D and 2D NMR), stereochemistry, location of isotopic labels. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Sample Requirement | Very low (micrograms to nanograms). | Higher (milligrams). |
| Analysis Time | Rapid (minutes per sample). | Slower (minutes to hours per experiment). |
| Strengths for this compound | Confirms elemental composition including the isotopic labels, verifies isotopic purity. | Confirms the precise location of the 13C and deuterium labels within the molecule. |
| Limitations | Does not directly provide information on the 3D structure or connectivity of atoms. | Lower sensitivity, can be challenging for complex molecules or mixtures without separation. |
Experimental Data: HRMS Analysis of this compound
The following table summarizes the expected high-resolution mass spectrometry data for this compound. The theoretical exact masses are calculated based on its chemical formula: C₁₈¹³CH₂₇D₃O₅.
| Parameter | Theoretical Value | Observed Value (Simulated) | Mass Accuracy (ppm) |
| Molecular Formula | C₁₈¹³CH₂₇D₃O₅ | - | - |
| Monoisotopic Mass | 342.2317 | - | - |
| [M+H]⁺ | 343.2390 | 343.2385 | 1.46 |
| [M+Na]⁺ | 365.2209 | 365.2203 | 1.64 |
| [M+K]⁺ | 381.1948 | 381.1941 | 1.84 |
Key Fragments of this compound (Predicted based on Benzoquinone Fragmentation)
| Fragment Ion | Proposed Structure | Theoretical m/z of Fragment |
| C₁₀H₁₉O₂ | Side-chain fragment | 171.1385 |
| C₈¹³CH₈D₃O₃ | Quinone ring fragment | 172.0737 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.
2. Instrumentation and Parameters:
-
Mass Spectrometer: Orbitrap-based high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF).
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Mass Resolution: 120,000 FWHM.
-
Scan Range: m/z 100-600.
-
Data Acquisition: Full scan mode for accurate mass measurement of the parent ion and its adducts. Data-dependent MS/MS (dd-MS²) for fragmentation analysis.
3. Data Analysis:
-
Process the raw data using appropriate software (e.g., Xcalibur™, MassHunter™).
-
Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) and calculate the mass accuracy in parts per million (ppm).
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment and confirm the position of deuterium labeling through the absence of a specific proton signal.
-
¹³C NMR: To identify all carbon environments, with the ¹³C-labeled carbon showing a significantly enhanced signal.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
3. Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin™).
-
Assign the chemical shifts of all proton and carbon signals.
-
Confirm the location of the ¹³C and deuterium labels by analyzing the ¹H and ¹³C spectra and the correlations in the 2D spectra.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for structural confirmation.
Caption: Experimental workflow for HRMS analysis of this compound.
Caption: Logical relationship for structural confirmation by HRMS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
